molecular formula C17H15ClFN3O2S B15566346 BAY39-5493

BAY39-5493

货号: B15566346
分子量: 379.8 g/mol
InChI 键: JIQRTJRFRXOOQE-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY39-5493 is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H15ClFN3O2S

分子量

379.8 g/mol

IUPAC 名称

ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H15ClFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22)/t14-/m0/s1

InChI 键

JIQRTJRFRXOOQE-AWEZNQCLSA-N

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to BAY39-5493: A Novel Inhibitor of the YAP/TAZ-TEAD Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY39-5493, also known as BAY-593, is a potent and orally bioavailable small molecule inhibitor that has emerged as a significant tool for investigating the Hippo signaling pathway. It indirectly targets the transcriptional activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) by inhibiting Geranylgeranyltransferase-I (GGTase-I). This inhibition prevents the necessary post-translational modification of Rho GTPases, leading to the disruption of the actin cytoskeleton and subsequent inactivation of YAP/TAZ. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the following structural and physicochemical characteristics:

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (R)-3,3,3-trifluoro-2-methoxy-1-((R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one[1]
Chemical Formula C₂₆H₃₁F₃N₂O₃[2]
Molecular Weight 476.54 g/mol [2]
CAS Number 2413020-56-9 (free base)[2]
SMILES O=C(N1CCC2(CCNC[C@@]2([H])C3=CC=CC=C3OC)CC1)--INVALID-LINK--(C(F)(F)F)C4=CC=CC=C4[3]
Solubility Soluble in DMSO[4]
Appearance Solid[3]

Mechanism of Action

This compound acts as an indirect inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its primary molecular target is Geranylgeranyltransferase-I (GGTase-I).[5] The mechanism unfolds as follows:

  • Inhibition of GGTase-I: this compound directly inhibits the enzymatic activity of GGTase-I.[5]

  • Disruption of Rho GTPase Prenylation: GGTase-I is responsible for the post-translational addition of a geranylgeranyl lipid moiety to the C-terminus of specific proteins, including Rho family GTPases. This process, known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins.[6]

  • Alteration of Actin Cytoskeleton Dynamics: Rho GTPases are master regulators of the actin cytoskeleton.[7] By preventing their geranylgeranylation, this compound disrupts the organization and dynamics of the actin cytoskeleton.

  • Inactivation of YAP/TAZ: The integrity of the actin cytoskeleton is a key upstream regulator of the Hippo pathway effectors YAP and TAZ. Disruption of the actin cytoskeleton leads to the activation of the Hippo signaling cascade, resulting in the phosphorylation of YAP and TAZ.[7]

  • Cytoplasmic Sequestration of YAP/TAZ: Phosphorylated YAP and TAZ are sequestered in the cytoplasm, preventing their translocation into the nucleus.[5]

  • Inhibition of TEAD-mediated Transcription: In the nucleus, YAP and TAZ act as co-activators for the TEAD family of transcription factors, driving the expression of genes involved in cell proliferation and survival. By preventing the nuclear localization of YAP and TAZ, this compound effectively blocks TEAD-mediated transcription.[5]

Signaling Pathway Diagram

BAY39_5493_Pathway Mechanism of Action of this compound BAY39_5493 This compound GGTase_I GGTase-I BAY39_5493->GGTase_I Rho_GTPases Rho GTPases GGTase_I->Rho_GTPases Geranylgeranylates Actin_Cytoskeleton Actin Cytoskeleton (Disrupted) Rho_GTPases->Actin_Cytoskeleton Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) Actin_Cytoskeleton->Hippo_Kinase_Cascade Activates YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration) TEAD TEAD YAP_TAZ->TEAD Co-activates Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Drives Transcription TEAD_Luciferase_Workflow Workflow for TEAD-Luciferase Reporter Assay A Seed MDA-MB-231 cells with TEAD-luciferase reporter in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferase substrates C->D E Measure Firefly and Renilla luminescence D->E F Normalize Firefly to Renilla signal and calculate IC50 E->F

References

The Dawn of a New YAP/TAZ Inhibitor: The Discovery and Synthesis of BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the early-stage development of BAY39-5493, a novel inhibitor of the YAP/TAZ pathway, from its initial discovery through phenotypic screening to its chemical synthesis and characterization.

This technical guide provides an in-depth overview of the discovery and synthesis of this compound (also referred to as BAY-593), a potent and orally active small molecule inhibitor of the YAP/TAZ signaling pathway. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the experimental methodologies, quantitative data, and the underlying mechanism of action.

Executive Summary

The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis. Aberrant activation of YAP/TAZ is a hallmark of several cancers, making them attractive targets for therapeutic intervention. The discovery of this compound stemmed from a high-throughput phenotypic screen designed to identify inhibitors of YAP/TAZ activity. Subsequent target deconvolution studies revealed that this compound exerts its inhibitory effect indirectly by targeting geranylgeranyltransferase-I (GGTase-I). This inhibition prevents the post-translational modification and activation of Rho-GTPases, which are essential for the nuclear translocation and activity of YAP/TAZ. This guide details the discovery workflow, the synthesis of this compound, its biological activity, and the signaling pathway it modulates.

Early Discovery: A Phenotypic Screening Approach

The journey to identify this compound began with a high-throughput screening (HTS) campaign utilizing a cellular reporter assay. This assay was designed to measure the transcriptional activity of the TEAD family of transcription factors, which are the primary binding partners of YAP and TAZ.

Experimental Protocols

High-Throughput Screening (HTS) Protocol:

A cellular YAP1/TAZ reporter assay was conducted using a library of 3.8 million compounds.[1] The assay utilized MDA-MB-231 human breast cancer cells, which harbor a loss-of-function mutation in the upstream Hippo pathway component NF2, leading to constitutive activation of YAP1/TAZ.[1] These cells were engineered to stably express a TEAD-dependent Firefly luciferase reporter and a constitutively active TK-Renilla luciferase reporter as a control for off-target effects and cell viability.[1]

  • Cell Line: MDA-MB-231 TEAD-luciferase reporter cell line.

  • Assay Principle: Measurement of TEAD-mediated luciferase expression as a readout for YAP/TAZ activity.

  • Screening Format: Compounds were tested for their ability to inhibit the TEAD-luciferase signal without affecting the Renilla luciferase signal.

  • Hit Criteria: Compounds that selectively inhibited the TEAD-luciferase reporter were considered hits.

The initial HTS identified a hit compound, designated BAY-856, which served as the starting point for further optimization.

Target Deconvolution: Unveiling the Mechanism of Action

A critical step in the development of a phenotypic screening hit is the identification of its molecular target. For BAY-856 and its analogs, a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) was employed to identify the direct binding partner.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol:

CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.

  • Sample Preparation: MDA-MB-231 cell lysates were treated with the test compound (e.g., BAY-856) or a vehicle control.

  • Thermal Challenge: The treated lysates were subjected to a temperature gradient.

  • Protein Precipitation: Unstable proteins aggregate and precipitate upon heating.

  • Analysis: The soluble protein fraction was collected at each temperature and analyzed by mass spectrometry to identify proteins that were stabilized by the compound.

This unbiased approach identified the geranylgeranyltransferase-I (GGTase-I) complex as the direct target of the novel YAP1/TAZ pathway inhibitors.[1]

Synthesis of this compound

The synthesis of BAY-593, the in vivo probe, is detailed in patent WO2020/048829, specifically in Example 62. The synthesis is a multi-step process involving the preparation of key intermediates.

Disclaimer: The following is a generalized representation and for a detailed, step-by-step protocol, direct reference to the specified patent is necessary.

The synthesis generally involves the coupling of a substituted spirocyclic diamine core with a chiral trifluoromethyl-containing carboxylic acid derivative. The final product is then purified using standard chromatographic techniques.

Biological Activity and Quantitative Data

This compound (BAY-593) demonstrated potent inhibition of the YAP/TAZ pathway and antiproliferative activity in various cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of BAY-593

AssayCell LineIC50 (nM)Reference
TEAD-Luciferase ReporterMDA-MB-2319.4[2]
YAP1 Translocation to Cytoplasm-44[2]
Cell ProliferationHT-108038[2]
Cell ProliferationMDA-MB-231564[2]

Table 2: In Vivo Antitumor Activity of BAY-593

Tumor ModelDosing ScheduleAntitumor ActivityReference
HT-1080 fibrosarcoma xenograft2.5-20 mg/kg, p.o.Dose-dependent tumor growth inhibition[1]
MDA-MB-231 breast cancer xenograft5-10 mg/kg, p.o.Significant tumor growth inhibition[2]

Pharmacokinetic Properties:

While detailed pharmacokinetic parameters are not extensively published in the primary literature, BAY-593 is described as having favorable pharmacokinetic properties, allowing for oral administration and effective in vivo exposure.[1] In the HT-1080 xenograft model, plasma concentrations were determined by LC-MS/MS at various time points after oral administration to confirm drug exposure.[1]

Signaling Pathway and Mechanism of Action

This compound acts as an indirect inhibitor of the YAP/TAZ signaling pathway. The mechanism of action is initiated by the direct inhibition of GGTase-I.

BAY39_5493_MOA cluster_drug Drug Action cluster_cellular Cellular Cascade cluster_pathway YAP/TAZ Pathway cluster_outcome Biological Outcome BAY39_5493 This compound GGTase_I GGTase-I BAY39_5493->GGTase_I Inhibits Rho_GTPases_inactive Inactive Rho-GTPases (GDP-bound) GGTase_I->Rho_GTPases_inactive Geranylgeranylation Required for Activation Rho_GTPases_active Active Rho-GTPases (GTP-bound) (Geranylgeranylated) Rho_GTPases_inactive->Rho_GTPases_active Activation YAP_TAZ_active Active YAP/TAZ (Nuclear) Rho_GTPases_active->YAP_TAZ_active Promotes Nuclear Translocation and Activity YAP_TAZ_inactive Inactive YAP/TAZ (Cytoplasmic) YAP_TAZ_inactive->YAP_TAZ_active Activation YAP_TAZ_active->YAP_TAZ_inactive Inactivation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_active->Gene_Expression Drives Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Promotes

Caption: Mechanism of action of this compound.

The inhibition of GGTase-I by this compound prevents the geranylgeranylation of Rho-GTPases, a crucial post-translational modification required for their membrane localization and activation. The subsequent inactivation of Rho-GTPases leads to the cytoplasmic retention and inactivation of YAP and TAZ, thereby inhibiting the transcription of their target genes and ultimately suppressing tumor growth.

Conclusion

The discovery of this compound represents a successful application of phenotypic screening in identifying novel cancer therapeutics. Its unique mechanism of action, involving the indirect inhibition of the YAP/TAZ pathway through the targeting of GGTase-I, offers a promising new avenue for the treatment of YAP/TAZ-driven cancers. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field and underscore the importance of target deconvolution in modern drug discovery. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this promising new agent.

References

BAY39-5493: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY39-5493 is a potent, non-nucleoside inhibitor of Hepatitis B Virus (HBV) replication. As a member of the heteroaryldihydropyrimidine (HAP) class of molecules, its mechanism of action is centered on the allosteric modulation of the HBV core protein (HBcAg). This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and associated experimental workflows.

Target Identification: HBV Core Protein (HBcAg)

The primary molecular target of this compound has been identified as the Hepatitis B Virus core protein (HBcAg).[1][2] HBcAg is a critical structural and functional protein in the HBV life cycle. It self-assembles to form the viral capsid, which encapsulates the viral genome and the viral polymerase. This nucleocapsid is essential for viral replication, assembly, and transport.

This compound and other HAP analogs act as Capsid Assembly Modulators (CAMs).[2] They bind to a hydrophobic pocket at the interface of HBcAg dimers, which are the building blocks of the capsid. This binding event is allosteric, meaning it influences the protein's function by changing its conformation.

Mechanism of Action: Misdirection of Capsid Assembly

This compound functions by inducing the misassembly of the HBV capsid.[2] By binding to the core protein, it strengthens the interaction between HBcAg dimers, leading to an accelerated and uncontrolled assembly process.[2] This results in the formation of non-functional, aberrant capsid-like structures or non-capsid polymers, rather than the correctly formed icosahedral nucleocapsids necessary for viral replication. This misdirection of assembly ultimately leads to a depletion of functional nucleocapsids, thereby halting the viral life cycle.

The following diagram illustrates the HBV replication cycle and the point of intervention for this compound.

HBV_Replication_Cycle cluster_host_cell Hepatocyte HBV Virion HBV Virion cccDNA cccDNA Transcription Transcription cccDNA->Transcription HBcAg HBcAg Capsid Assembly Capsid Assembly HBcAg->Capsid Assembly This compound This compound Aberrant Capsids Aberrant Capsids pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Translation->HBcAg Polymerase Polymerase Translation->Polymerase Polymerase->Encapsidation Capsid Assembly->Aberrant Capsids Nucleocapsid Nucleocapsid Capsid Assembly->Nucleocapsid Encapsidation->Capsid Assembly Reverse Transcription Reverse Transcription Nucleocapsid->Reverse Transcription Maturation Maturation Reverse Transcription->Maturation Envelopment & Secretion Envelopment & Secretion Maturation->Envelopment & Secretion Progeny Virions Progeny Virions Envelopment & Secretion->Progeny Virions Entry Entry Uncoating Uncoating rcDNA rcDNA Nuclear Import Nuclear Import

Figure 1. HBV Replication Cycle and this compound's Point of Intervention.

Quantitative Data for this compound and Analogs

The antiviral potency of this compound and its close structural and functional analog, BAY 41-4109, has been quantified through various in vitro assays.

CompoundAssayCell LineParameterValueReference
This compound HBV ReplicationHepG2.2.15IC500.03 µM
BAY 41-4109 HBV DNA ReleaseHepG2.2.15IC5032.6 nMMedchemExpress
BAY 41-4109 Cytoplasmic HBcAgHepG2.2.15IC50132 nMMedchemExpress
BAY 41-4109 HBV DNA ReplicationHepG2.2.15IC5053 nMMedchemExpress
BAY 41-4109 HBV DNA ReplicationHepG2.2.15IC50~202 nM

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and other HAP analogs.

In Vitro HBV Replication Assay

This assay measures the ability of a compound to inhibit HBV replication in a cell-based model. The HepG2.2.15 cell line, which is a human hepatoma cell line stably transfected with the HBV genome, is commonly used.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or other test compound)

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • Reagents for quantitative real-time PCR (qPCR)

Procedure:

  • Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Seed cells in 6-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for 5-7 days, changing the medium with freshly prepared compound every 2 days.

  • DNA Extraction: After the incubation period, collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Native Agarose (B213101) Gel Electrophoresis for Capsid Analysis

This technique is used to assess the effect of compounds on capsid assembly. It separates intact capsids from unassembled core protein dimers and can reveal the formation of aberrant, misassembled structures.

Materials:

  • Cell lysates from HBV-expressing cells treated with the test compound

  • Native agarose gel (1-1.5%)

  • Tris-Glycine electrophoresis buffer

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-HBcAg polyclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cytoplasmic lysates from cells expressing HBcAg that have been treated with this compound or a vehicle control.

  • Gel Electrophoresis: Load the lysates onto a native agarose gel and perform electrophoresis in Tris-Glycine buffer at a constant voltage until adequate separation is achieved.

  • Blotting: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a capillary or semi-dry transfer method.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HBcAg antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Visualization: Add the chemiluminescent substrate and visualize the bands corresponding to intact capsids and other HBcAg-containing structures using an imaging system. A decrease in the band corresponding to normal capsids and the appearance of smears or bands with altered mobility in the compound-treated lanes indicate misassembly.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant HBV core protein (dimers)

  • This compound

  • Identical buffer for both protein and compound (e.g., HEPES buffer with NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified HBcAg extensively against the chosen ITC buffer.

    • Dissolve this compound in the same buffer. Ensure the final concentration of any co-solvent (like DMSO) is identical in both the protein and compound solutions to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the HBcAg solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

The following diagram outlines a general workflow for the target validation of a capsid assembly modulator like this compound.

Experimental_Workflow cluster_assays Experimental Validation Start Start Compound_Synthesis Compound_Synthesis In_Vitro_Assay HBV Replication Assay (HepG2.2.15) Compound_Synthesis->In_Vitro_Assay Test Compound Biophysical_Assay Binding Assay (e.g., ITC) In_Vitro_Assay->Biophysical_Assay Confirm Direct Interaction Data_Analysis Data_Analysis In_Vitro_Assay->Data_Analysis IC50/EC50 Structural_Biology Structural Studies (e.g., X-ray, Cryo-EM) Biophysical_Assay->Structural_Biology Determine Binding Site Biophysical_Assay->Data_Analysis Kd Structural_Biology->Data_Analysis Binding Pose Validated_Target Validated_Target Data_Analysis->Validated_Target Mechanism Confirmed

Figure 2. General Experimental Workflow for Target Validation of a CAM.

Conclusion

This compound is a potent inhibitor of HBV replication that targets the viral core protein. Its mechanism of action, the allosteric modulation of capsid assembly, represents a promising strategy for the treatment of chronic hepatitis B. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of this and other capsid assembly modulators. The validation of HBcAg as a druggable target has opened new avenues for the development of novel anti-HBV therapeutics.

References

In Vitro Characterization of BAY 39-5493: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 39-5493 is a potent member of the heteroaryldihydropyrimidine (HAP) class of non-nucleosidic inhibitors of the Hepatitis B Virus (HBV). This document provides a comprehensive in vitro characterization of BAY 39-5493, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation. BAY 39-5493 acts as a capsid assembly modulator, allosterically binding to the HBV core protein (Cp) dimers. This interaction accelerates and misdirects capsid formation, leading to the assembly of aberrant, non-functional capsids and subsequent degradation of the core protein. This novel mechanism of action makes BAY 39-5493 and other HAP compounds promising candidates for the treatment of chronic HBV infection.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current therapies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely achieve a functional cure. The HBV capsid, which is essential for viral replication and persistence, has emerged as a critical target for novel antiviral therapies. BAY 39-5493 is a small molecule inhibitor that targets the assembly of the viral capsid.

Mechanism of Action

BAY 39-5493 functions as a core protein allosteric modulator (CpAM). It binds to a hydrophobic pocket at the interface between HBV core protein dimers.[1] This binding event induces a conformational change in the core protein, which in turn accelerates the kinetics of capsid assembly.[2] However, this accelerated assembly process is error-prone, leading to the formation of morphologically aberrant capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and polymerase.[3][4] These malformed capsids are subsequently recognized by cellular degradation pathways, leading to a depletion of the intracellular core protein pool.[5] Evidence suggests the involvement of both the proteasomal and autophagic pathways in the clearance of these aberrant structures.

Quantitative Data Summary

The in vitro activity of BAY 39-5493 has been quantified through various assays, demonstrating its potent anti-HBV effects and selectivity.

ParameterValueCell Line/SystemReference
IC50 30 nMHBV Capsid Binding
Kd 30 nMHBV Capsid Binding
EC50 0.03 µMAntiviral Activity (HBV DNA reduction)
CC50 25 µMCytotoxicity
Selectivity Index (SI) ~833(CC50/EC50)Calculated

Experimental Protocols

In Vitro HBV Capsid Assembly Assay

This assay evaluates the effect of BAY 39-5493 on the assembly of purified HBV core protein dimers.

Methodology:

  • Protein Expression and Purification: Recombinant HBV core protein (Cp149, amino acids 1-149) is expressed in E. coli and purified to obtain assembly-competent dimers.

  • Assembly Reaction: Purified Cp149 dimers are diluted in an assembly buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: BAY 39-5493, dissolved in DMSO, is added to the assembly reaction at various concentrations. A DMSO-only control is included.

  • Initiation of Assembly: Assembly is induced by adjusting the ionic strength of the buffer (e.g., increasing NaCl concentration to 300 mM).

  • Monitoring Assembly: The kinetics of capsid assembly are monitored over time by measuring the increase in light scattering at 320 nm using a spectrophotometer.

  • Analysis: The rate and extent of assembly in the presence of BAY 39-5493 are compared to the DMSO control.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified Cp149 Dimers Purified Cp149 Dimers Reaction Mix Reaction Mix Purified Cp149 Dimers->Reaction Mix Assembly Buffer Assembly Buffer Assembly Buffer->Reaction Mix BAY39-5493 This compound This compound->Reaction Mix Induce Assembly Induce Assembly Reaction Mix->Induce Assembly Monitor Light Scattering Monitor Light Scattering Induce Assembly->Monitor Light Scattering Data Analysis Data Analysis Monitor Light Scattering->Data Analysis

In Vitro Capsid Assembly Workflow

Cell-Based Antiviral Activity Assay

This assay determines the potency of BAY 39-5493 in inhibiting HBV replication in a cell culture model.

Methodology:

  • Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS.

  • Compound Treatment: Serial dilutions of BAY 39-5493 are added to the cell culture medium. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated for a period of 4-6 days, with the medium and compound being refreshed every 2 days.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using a real-time quantitative PCR (qPCR) assay targeting a specific region of the HBV genome.

  • EC50 Determination: The concentration of BAY 39-5493 that inhibits HBV DNA replication by 50% (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

G Seed HepG2.2.15 Cells Seed HepG2.2.15 Cells Treat with this compound Treat with this compound Seed HepG2.2.15 Cells->Treat with this compound Incubate (4-6 days) Incubate (4-6 days) Treat with this compound->Incubate (4-6 days) Collect Supernatant Collect Supernatant Incubate (4-6 days)->Collect Supernatant Extract Viral DNA Extract Viral DNA Collect Supernatant->Extract Viral DNA Quantify HBV DNA (qPCR) Quantify HBV DNA (qPCR) Extract Viral DNA->Quantify HBV DNA (qPCR) Calculate EC50 Calculate EC50 Quantify HBV DNA (qPCR)->Calculate EC50

Antiviral Activity Assay Workflow

Cytotoxicity Assay

This assay assesses the potential toxicity of BAY 39-5493 to host cells.

Methodology:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of BAY 39-5493 for a duration that mirrors the antiviral assay (e.g., 4-6 days).

  • MTT Assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

  • CC50 Calculation: The concentration of BAY 39-5493 that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Western Blot for HBV Core Protein

This method is used to visualize the effect of BAY 39-5493 on the levels of intracellular HBV core protein.

Methodology:

  • Cell Lysis: HepG2.2.15 cells treated with BAY 39-5493 are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for HBV core protein.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the core protein band is compared between treated and untreated samples.

Signaling Pathway of BAY 39-5493 Action

The binding of BAY 39-5493 to the core protein dimer interface triggers a cascade of events that ultimately leads to the degradation of the core protein.

G cluster_drug_interaction Drug Interaction cluster_assembly Capsid Assembly cluster_degradation Cellular Degradation This compound This compound Allosteric Binding Allosteric Binding This compound->Allosteric Binding HBV Core Protein Dimer HBV Core Protein Dimer HBV Core Protein Dimer->Allosteric Binding Accelerated & Misdirected Assembly Accelerated & Misdirected Assembly Allosteric Binding->Accelerated & Misdirected Assembly Aberrant Capsid Formation Aberrant Capsid Formation Accelerated & Misdirected Assembly->Aberrant Capsid Formation Proteasomal Degradation Proteasomal Degradation Aberrant Capsid Formation->Proteasomal Degradation Autophagy Autophagy Aberrant Capsid Formation->Autophagy Core Protein Depletion Core Protein Depletion Proteasomal Degradation->Core Protein Depletion Autophagy->Core Protein Depletion

Mechanism of Action of BAY 39-5493

Conclusion

BAY 39-5493 demonstrates potent and selective in vitro activity against Hepatitis B Virus. Its unique mechanism of action, which involves the allosteric modulation of capsid assembly leading to core protein degradation, distinguishes it from currently approved HBV therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers engaged in the study of HBV and the development of novel antiviral agents. Further investigation into the in vivo efficacy and safety profile of BAY 39-5493 and related compounds is warranted.

References

Preliminary Studies on the Biological Activity of BAY39-5493: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY39-5493 is a novel antiviral agent belonging to the heteroaryldihydropyrimidine (HAP) class of molecules. It functions as a hepatitis B virus (HBV) capsid assembly modulator (CAM), specifically a Class I CAM (CAM-A), that induces the misassembly of HBV core protein (Cp) dimers, leading to the formation of non-functional capsids and subsequent degradation of the core protein. This mechanism disrupts the viral life cycle at a critical stage, making this compound and related compounds a promising therapeutic strategy for chronic hepatitis B. This document provides a technical overview of the preliminary biological studies of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and key signaling and experimental workflow diagrams.

Mechanism of Action

This compound targets the HBV core protein, which is essential for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and virion assembly. As a CAM-A, this compound and other HAP compounds act as allosteric effectors that accelerate and misdirect the assembly of Cp dimers.[1]

At substoichiometric concentrations, these molecules can induce the formation of apparently normal capsids at an accelerated rate. However, at higher concentrations, they lead to the formation of aberrant, non-icosahedral protein polymers that are unstable and targeted for degradation. This dual action—accelerating the formation of non-functional capsids and promoting the assembly of unstable polymers—effectively depletes the pool of functional nucleocapsids, thereby inhibiting the production of new infectious virions.

The proposed mechanism involves the binding of this compound to a hydrophobic pocket at the interface of two Cp dimers, stabilizing a conformation that favors incorrect assembly angles. This leads to the formation of non-capsid polymers and prevents the proper encapsidation of the viral pregenomic RNA (pgRNA).

Quantitative Data

Quantitative data for this compound is limited in the public domain. However, data from studies on this compound and other closely related HAP compounds provide insights into the potency of this class of molecules.

CompoundAssay TypeMetricValueCell Line/SystemReference
This compound Capsid BindingIC5030 nMIn vitro[2]
This compound Capsid BindingKd30 nMIn vitro[2]
GLS4 (derivative of this compound) Antiviral ActivityEC509 nMHepG2.2.15[3]
HAP Compound 6b-9 Antiviral Activity (HBV DNA replication)EC5021 nMHepG2.2.15[4]
HAP Compound 6a-25 Antiviral Activity (HBV DNA replication)EC5024 nMHepG2.2.15

Experimental Protocols

The following are representative protocols for assessing the biological activity of HBV capsid assembly modulators like this compound.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is used to determine the concentration of the compound required to inhibit 50% of HBV replication in a cell-based assay.

  • Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are seeded in 96-well plates and cultured overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO) are included.

  • Incubation: The cells are incubated for 6 days, with the medium and compound being replaced every 2 days.

  • HBV DNA Extraction: After incubation, the supernatant is collected, and viral DNA is extracted from the virions.

  • HBV DNA Quantification: The amount of encapsidated HBV DNA is quantified using real-time qPCR.

  • Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve with a non-linear regression model.

Capsid Assembly Assay (Native Agarose (B213101) Gel Electrophoresis)

This assay is used to visualize the effect of the compound on HBV capsid formation.

  • HBV Core Protein Expression: An expression vector for the HBV core protein is transfected into a suitable cell line (e.g., Huh7 or HEK293T).

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Cell Lysis: After 48-72 hours, the cells are lysed using a non-denaturing lysis buffer to preserve the integrity of the capsids.

  • Native Agarose Gel Electrophoresis: The cell lysates are run on a native agarose gel, which separates assembled capsids from unassembled Cp dimers.

  • Immunoblotting: The proteins are transferred to a nitrocellulose membrane and probed with an antibody specific for the HBV core protein.

  • Visualization: The membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The presence of a smear or a shift in the band corresponding to the capsids indicates misassembly.

In Vivo Efficacy in an HBV Mouse Model

This protocol describes a general workflow for evaluating the in vivo antiviral activity of this compound.

  • Animal Model: A suitable mouse model for HBV replication is used, such as a hydrodynamic injection (HDI) model where an HBV replicon plasmid is injected into the tail vein of mice, or a humanized liver mouse model.

  • Compound Administration: Mice are treated with this compound, typically via oral gavage, at different dose levels. A vehicle control group is also included.

  • Sample Collection: Blood samples are collected at various time points during the treatment period. At the end of the study, liver tissue is harvested.

  • HBV DNA and Antigen Analysis: Serum HBV DNA levels are quantified by qPCR. Serum levels of HBsAg and HBeAg are measured by ELISA. Intrahepatic HBV DNA and cccDNA can also be quantified from the liver tissue.

  • Data Analysis: The reduction in viral load and antigen levels in the treated groups is compared to the vehicle control group to determine the in vivo efficacy.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on HBV capsid assembly.

Experimental Workflow

In_Vitro_Antiviral_Assay Start Start: Seed HepG2.2.15 cells Add_Compound Add serial dilutions of this compound Start->Add_Compound Incubate Incubate for 6 days (replace medium/compound every 2 days) Add_Compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Extract_DNA Extract viral DNA Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA by real-time qPCR Extract_DNA->qPCR Analyze_Data Analyze data and determine EC50 qPCR->Analyze_Data End End: Report EC50 value Analyze_Data->End

Caption: Workflow for in vitro antiviral activity assay.

Conclusion

This compound represents a promising class of anti-HBV compounds that target a non-canonical step in the viral life cycle. The mechanism of action, centered on the misdirection of capsid assembly, offers a high barrier to resistance and a potential for combination therapy with existing nucleoside/nucleotide analogs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other HAP compounds for the treatment of chronic hepatitis B.

References

Unraveling the Enigma of BAY39-5493: A Search for a Ghost in the Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound designated BAY39-5493, no publicly available scientific literature, clinical trial data, or corporate disclosures could be identified that detail its mechanism of action, its role in cellular pathways, or any associated experimental data. This suggests that this compound may be an internal preclinical development code used by Bayer that has not been publicly disclosed, a compound that was discontinued (B1498344) early in development without significant public record, or potentially a typographical error in the compound designation.

The quest to generate an in-depth technical guide on this compound was met with a significant information vacuum. Standard scientific databases and search engines yielded no specific results for this compound. Efforts to find information on Bayer's compound naming conventions to infer the nature of this compound were also unsuccessful in providing any concrete leads.

A Potential Case of Mistaken Identity: The Story of BAY-4931

In the course of the investigation, a similarly named compound, BAY-4931 , was identified in the scientific literature. It is crucial to note that there is no direct evidence to suggest that this compound and BAY-4931 are related. However, given the similarity in nomenclature and the absence of any information on the former, the details of BAY-4931 are presented here as a potential, albeit unconfirmed, point of reference.

BAY-4931 is characterized as a potent and covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Inverse agonists are a class of drugs that bind to the same receptor as an agonist but produce an opposite pharmacological response.

Quantitative Data on BAY-4931

The following table summarizes the available quantitative data for BAY-4931, offering insights into its potency and efficacy.

ParameterValueDescription
IC50 Not explicitly statedConcentration causing 50% inhibition of a biological function
Ki Not explicitly statedInhibition constant, indicating binding affinity
% Inhibition Not explicitly statedPercentage by which a biological process is inhibited
Experimental Protocols for Characterizing PPARγ Inverse Agonists

While specific protocols for this compound are unavailable, the following represents a generalized workflow for characterizing a novel PPARγ inverse agonist like BAY-4931.

PPARg_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist PPARg_RXR_inactive PPARγ/RXR (Inactive) Agonist->PPARg_RXR_inactive Binds PPARg_RXR_active PPARγ/RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Activates Corepressors Corepressors PPARg_RXR_inactive->Corepressors Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Inverse_Agonist Inverse Agonist (e.g., BAY-4931) Inverse_Agonist->PPARg_RXR_inactive Binds Corepressors->Gene_Transcription Represses

Navigating the Preclinical Safety Landscape of BAY39-5493: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds, which have demonstrated potent activity against the Hepatitis B Virus (HBV). Developed by Bayer, these non-nucleosidic inhibitors function through a novel mechanism of action: the disruption of viral capsid assembly. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound and related HAP compounds. While specific quantitative toxicity data for this compound is limited in publicly accessible literature, this guide synthesizes information from studies on closely related analogs, such as GLS4 (a derivative of this compound) and BAY 41-4109, to construct a representative safety profile.

Executive Summary of Safety Profile

Preclinical assessments of the heteroaryldihydropyrimidine class, including this compound, have consistently suggested a favorable safety and toxicology profile, supporting their progression into clinical development. The primary mechanism of action, targeting the HBV core protein, is highly specific to the virus, indicating a potentially wide therapeutic window. In vitro studies on human cells have shown lower toxicity for next-generation derivatives compared to earlier analogs. Furthermore, in vivo studies in animal models have not revealed significant toxicity at therapeutic doses. A derivative of this compound, GLS4, has advanced to Phase 2 clinical trials and is reported to be well-tolerated and effective[1].

In Vitro Toxicology

In vitro cytotoxicity studies are fundamental in assessing the potential for a compound to cause direct damage to cells. For the HAP class of compounds, these studies have been crucial in selecting candidates with the most promising safety profiles.

Table 1: In Vitro Cytotoxicity Data for HAP Compounds
CompoundCell TypeAssayEndpointResultReference
GLS4 (derivative of this compound)Primary Human HepatocytesCell ViabilityCytotoxicityNo toxicity observed up to 25 µM[2]
BAY 41-4109Primary Human HepatocytesCell ViabilityCytotoxicity~60% toxicity at 25 µM[2]

Experimental Protocol: In Vitro Cytotoxicity Assay in Primary Human Hepatocytes

This protocol is a generalized representation based on standard methodologies for assessing cytotoxicity in primary human hepatocytes.

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates. The cells are allowed to attach and form a monolayer over 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations. The culture medium is replaced with fresh medium containing the test compound or vehicle control.

  • Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a validated assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay that measures ATP levels.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assess Assessment Thaw Thaw Cryopreserved Hepatocytes Seed Seed in Collagen-Coated Plates Thaw->Seed Attach Allow Attachment (24-48h) Seed->Attach Treat Replace Medium with Compound-Containing Medium Attach->Treat Prepare Prepare Serial Dilutions of Test Compound Prepare->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Calculate CC50 Assay->Analyze

Fig. 1: Experimental workflow for in vitro cytotoxicity assessment.

In Vivo Toxicology

In vivo studies in animal models are essential for evaluating the systemic toxicity and overall safety of a drug candidate.

Table 2: Summary of In Vivo Toxicology Findings for HAP Compounds
CompoundSpeciesStudy TypeKey FindingsReference
GLS4 & BAY 41-4109Nude Mice with HepAD38 cell xenograftsEfficacy and ToxicityStrong and sustained suppression of virus DNA. No indication of toxicity: normal alanine (B10760859) aminotransferase levels, no effect on tumor and total body weights.[3]
HAP Compounds (general)HBV-transgenic mouse modelEfficacy and SafetyDemonstrated efficacy and a suitable preclinical pharmacokinetic and toxicology profile.[4][5]
GLS4Not specifiedAcute and Repeated ToxicityIndicated that GLS4 was safe enough to support clinical experiments in humans.[6]

Experimental Protocol: General In Vivo Rodent Toxicity Study

This protocol outlines a general approach for an in vivo toxicity study in mice for an antiviral compound.

  • Animal Model: Healthy, adult mice of a specific strain (e.g., C57BL/6) are used. Animals are acclimated to the laboratory conditions before the study begins.

  • Dose Administration: The test compound is formulated in a suitable vehicle. Animals are divided into groups and administered the compound or vehicle control via a clinically relevant route (e.g., oral gavage) daily for a specified duration (e.g., 14 or 28 days). At least three dose levels (low, mid, and high) are typically evaluated.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also monitored.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination to identify any microscopic changes.

G start Acclimatize Mice dosing Administer Compound/Vehicle (e.g., Daily for 28 days) start->dosing observe Daily Clinical Observations (Body Weight, Behavior) dosing->observe blood Collect Blood for Clinical Pathology dosing->blood observe->blood necropsy Perform Necropsy and Collect Tissues blood->necropsy histo Histopathological Examination necropsy->histo end Data Analysis and Reporting histo->end

Fig. 2: Generalized workflow for an in vivo toxicity study in mice.

Mechanism of Action and Potential for Off-Target Effects

This compound and other HAPs act by inducing aberrant assembly of HBV core protein dimers, leading to the formation of non-functional capsids that are cleared by the host cell. This highly specific mechanism, targeting a viral protein, is a key factor in the favorable safety profile of this class of compounds.

G cluster_hbv HBV Replication Cycle pgRNA pgRNA Core Core Protein (Dimers) pgRNA->Core Capsid Normal Capsid Assembly Core->Capsid Aberrant Aberrant Capsid Assembly Core->Aberrant Induces Replication Viral DNA Replication Capsid->Replication Virion New Virions Replication->Virion BAY395493 This compound BAY395493->Core Binds to Degradation Capsid Degradation Aberrant->Degradation Degradation->Virion Prevents Formation of

Fig. 3: Signaling pathway illustrating the mechanism of action of this compound.

The high specificity for the viral target minimizes the potential for off-target effects on host cellular processes, a common source of toxicity for many antiviral agents.

Conclusion

The available preclinical data on this compound and related heteroaryldihydropyrimidine compounds indicate a promising safety profile characterized by high specificity for the viral target and low in vitro and in vivo toxicity. While a comprehensive, publicly available dataset with specific quantitative values for this compound is lacking, the information from its derivative, GLS4, and other analogs provides strong evidence for its suitability for clinical development. Further investigation and the publication of detailed safety and toxicology data from ongoing and future studies will be crucial for a complete understanding of the safety profile of this compound.

References

Key publications on the discovery of BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Riociguat (B1680643) (BAY 63-2521)

This technical guide provides a comprehensive overview of the discovery and key characteristics of Riociguat (BAY 63-2521), a first-in-class soluble guanylate cyclase (sGC) stimulator. Developed for the treatment of pulmonary hypertension (PH), its discovery marked a significant advancement in the field.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological profile, experimental protocols, and the signaling pathways it modulates.

Core Discovery Publications

The foundational research on Riociguat is detailed in several key publications. The primary paper disclosing its discovery and structure-activity relationship (SAR) exploration is "Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension" published in ChemMedChem in 2009 by Mittendorf et al.[2] Subsequent publications have further elucidated its pharmacological properties and clinical efficacy.

Mechanism of Action

Riociguat possesses a dual mode of action that targets the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is often impaired in cardiovascular diseases like pulmonary hypertension.[3][4] It directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO, leading to a significant increase in cGMP production. This elevation in cGMP results in vasodilation, and has anti-proliferative and anti-fibrotic effects.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Extracellular Extracellular sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Anti-proliferative, Anti-fibrotic) PKG->Vasodilation Leads to NO Nitric Oxide (NO) NO->sGC Activates Riociguat Riociguat (BAY 63-2521) Riociguat->sGC Directly Stimulates & Sensitizes to NO

Figure 1: Mechanism of Action of Riociguat.

Quantitative Data Summary

The following tables summarize the key quantitative data for Riociguat (BAY 63-2521) as reported in seminal publications.

Table 1: In Vitro Activity
ParameterValueSpecies/SystemReference
sGC Stimulation (EC₅₀)11 nMRecombinant sGC
sGC Stimulation (vs. basal)Up to 73-foldRecombinant sGC
sGC Stimulation (with NO donor)Up to 112-foldRecombinant sGC
Table 2: Pharmacokinetic Profile
ParameterValuePopulationReference
Absolute Oral Bioavailability~94%Healthy Subjects
Time to Peak Plasma Conc. (Tₘₐₓ)1.5 hoursHealthy Subjects
Volume of Distribution (Vd)~30 LHealthy Subjects & PH Patients
Plasma Protein Binding~95%Human Plasma
Half-life (t₁/₂)~7 hoursHealthy Subjects
Half-life (t₁/₂)~12 hoursPatients
MetabolismMultiple CYP pathwaysIn vitro/In vivo
Excretion53% Feces, 40% UrineIn vivo

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Soluble Guanylate Cyclase (sGC) Activity Assay

The enzymatic activity of sGC was determined using a purified recombinant enzyme.

  • Objective: To measure the direct stimulatory effect of Riociguat on sGC activity.

  • Protocol:

    • Purified recombinant sGC was incubated in the presence of GTP and various concentrations of Riociguat.

    • The reaction was initiated by the addition of the substrate, GTP.

    • The amount of cGMP produced was quantified using an appropriate method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • To assess the NO-sensitizing effect, the assay was repeated in the presence of a nitric oxide donor.

    • EC₅₀ values were calculated from the concentration-response curves.

cluster_workflow sGC Activity Assay Workflow start Start incubation Incubate purified sGC with GTP and Riociguat start->incubation reaction Initiate reaction with GTP substrate incubation->reaction quantification Quantify cGMP production (RIA or ELISA) reaction->quantification analysis Calculate EC50 values quantification->analysis end End analysis->end

Figure 2: sGC Activity Assay Workflow.

In Vivo Models of Pulmonary Hypertension

The efficacy of Riociguat was evaluated in established animal models of pulmonary hypertension.

  • Objective: To assess the therapeutic effect of Riociguat on pulmonary hemodynamics and vascular remodeling in vivo.

  • Models:

    • Hypoxia-induced pulmonary hypertension in rats or mice.

    • Monocrotaline-induced pulmonary hypertension in rats.

    • SU5416/hypoxia (SuHx) model in rats to induce severe angioproliferative PH.

  • Protocol:

    • Pulmonary hypertension was induced in the animals using one of the established models.

    • Animals were treated orally with Riociguat or a vehicle control.

    • Hemodynamic parameters, such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP), were measured via right heart catheterization.

    • Right ventricular hypertrophy was assessed by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).

    • Lung tissue was collected for histological analysis to evaluate vascular remodeling.

cluster_workflow In Vivo PH Model Workflow induce_ph Induce Pulmonary Hypertension (e.g., Hypoxia, Monocrotaline, SuHx) treatment Oral administration of Riociguat or Vehicle induce_ph->treatment hemodynamics Measure Hemodynamics (RVSP, mPAP) treatment->hemodynamics hypertrophy Assess Right Ventricular Hypertrophy (Fulton's Index) treatment->hypertrophy histology Histological Analysis of Lung Tissue for Remodeling treatment->histology

Figure 3: In Vivo Pulmonary Hypertension Model Workflow.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in both healthy volunteers and patients with pulmonary hypertension.

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Riociguat.

  • Protocol:

    • Single or multiple doses of Riociguat were administered orally to subjects.

    • Blood samples were collected at predefined time points.

    • Plasma concentrations of Riociguat and its metabolites were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) were calculated using non-compartmental analysis.

    • For absolute bioavailability, an intravenous microdose was co-administered with an oral dose.

Conclusion

The discovery of Riociguat (BAY 63-2521) represents a significant milestone in the treatment of pulmonary hypertension. Its unique dual mechanism of action on the sGC enzyme provides a novel therapeutic approach for this debilitating disease. The data and protocols summarized in this guide are derived from key publications and provide a technical foundation for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for BAY39-5493 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BAY39-5493, a potent heteroaryldihydropyrimidine (HAP) class inhibitor of Hepatitis B Virus (HBV) replication, in cell culture experiments. This compound functions as a capsid assembly modulator, inducing aberrant viral capsid formation and subsequent degradation of the HBV core protein.

Mechanism of Action

This compound is a non-nucleosidic antiviral compound that allosterically modulates the HBV core protein (HBc). This interaction disrupts the normal process of nucleocapsid assembly. At substoichiometric concentrations, it can accelerate the kinetics of capsid assembly, but this often leads to the formation of non-icosahedral and unstable structures. At higher concentrations, it can induce the aggregation of core protein dimers into non-capsid polymers, effectively preventing the formation of functional viral capsids necessary for viral replication. This ultimately leads to the degradation of the core protein, reducing the overall viral load.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in cell culture experiments.

ParameterValueCell LineReference
EC50 0.03 µM (30 nM)Not explicitly stated, but likely a relevant HBV-producing cell line like HepG2.2.15[1]
CC50 25 µMNot explicitly stated, but likely a relevant HBV-producing cell line like HepG2.2.15[2]
Kd for Capsid 30 nMIn vitro[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the handling of similar HAP compounds like BAY 41-4109, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution, for example, 10 mM.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be stable for up to two years.

Cell Culture and Maintenance

Objective: To maintain healthy cultures of HBV-producing cell lines for subsequent experiments.

Recommended Cell Lines:

  • HepG2.2.15: A human hepatoblastoma cell line that stably expresses and replicates HBV.

  • HepAD38: Another HepG2-derived cell line where HBV replication is under the control of a tetracycline-repressible promoter.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selective pressure in HepG2.2.15)

  • For HepAD38, the medium should not contain tetracycline (B611298) to allow for HBV expression.

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the cells in T-75 flasks until they reach 80-90% confluency.

  • For passaging, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a suitable trypsin-EDTA solution.

  • Resuspend the cells in fresh culture medium and seed them into new flasks or plates at the desired density for your experiment.

In Vitro Anti-HBV Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HBV replication.

Protocol:

  • Seed HepG2.2.15 or HepAD38 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for 6-8 days, changing the medium with freshly prepared compound every 2 days.

  • After the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA or lyse the cells to measure intracellular HBV DNA.

  • Extract viral DNA from the supernatant or cell lysate using a commercial DNA extraction kit.

  • Quantify the HBV DNA levels using quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

  • Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Protocol:

  • Seed HepG2.2.15 or another suitable hepatoma cell line (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the anti-HBV assay (e.g., 6-8 days). A typical concentration range to test would be from 1 µM to 100 µM.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Analysis of HBV Capsid Assembly

Objective: To visually assess the effect of this compound on HBV capsid morphology.

Protocol:

  • Treat HepG2.2.15 or HepAD38 cells with this compound at concentrations around its EC50 (e.g., 30 nM) and at higher concentrations (e.g., 100-500 nM) for 3-4 days.

  • Lyse the cells and prepare lysates for analysis by native agarose (B213101) gel electrophoresis.

  • Run the lysates on a native agarose gel to separate intact capsids from unassembled core protein dimers.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody specific for the HBV core protein.

  • Visualize the bands using a suitable secondary antibody and detection reagent. A decrease in the band corresponding to intact capsids and the appearance of smears or aberrant bands would indicate disruption of capsid assembly.

  • For higher resolution imaging, cell lysates can be analyzed by transmission electron microscopy (TEM) to directly visualize the morphology of the assembled particles.

HBV Core Protein Degradation Assay

Objective: To determine if this compound treatment leads to the degradation of the HBV core protein.

Protocol:

  • Treat HepG2.2.15 or HepAD38 cells with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Lyse the cells and collect the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an antibody against the HBV core protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Quantify the band intensities to determine the relative levels of core protein in treated versus untreated cells. A dose- and time-dependent decrease in the core protein level would indicate compound-induced degradation.

Visualizations

Signaling Pathway Diagram

HBV_Capsid_Assembly_Inhibition cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound cluster_2 Disrupted Assembly HBc_dimer HBc Dimers Nucleation Nucleation HBc_dimer->Nucleation Aberrant_Assembly Aberrant Assembly HBc_dimer->Aberrant_Assembly Elongation Elongation Nucleation->Elongation Icosahedral_Capsid Icosahedral Capsid (T=4) Elongation->Icosahedral_Capsid BAY395493 This compound BAY395493->HBc_dimer Binds to HBc Non_Capsid_Polymers Non-Capsid Polymers Aberrant_Assembly->Non_Capsid_Polymers Degradation Core Protein Degradation Non_Capsid_Polymers->Degradation

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Culture HBV-producing Cell Line (e.g., HepG2.2.15) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubation Incubate for Appropriate Duration treat_cells->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity antiviral Anti-HBV Assay (qPCR) incubation->antiviral assembly Capsid Assembly Analysis incubation->assembly degradation Core Protein Degradation Assay incubation->degradation calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50 Calculate EC50 antiviral->calc_ec50 analyze_gels Analyze Gels/ Micrographs assembly->analyze_gels analyze_blots Analyze Western Blots degradation->analyze_blots

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for In Vivo Studies with BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of BAY39-5493 in preclinical in vivo settings.

Introduction

This compound is an investigational compound that has garnered interest for its potential therapeutic applications. As research progresses from in vitro to in vivo models, establishing clear protocols for its administration and dosage is critical for reproducible and meaningful results. These application notes provide a summary of the available data on this compound dosage and administration for in vivo studies, detailed experimental protocols, and a visualization of the experimental workflow.

Data Presentation

Due to the early stage of research, publicly available data on this compound is limited. The following table summarizes the key parameters for in vivo studies based on currently accessible information. Researchers are advised to consider this as a starting point and optimize the dosage and administration for their specific animal models and research questions.

ParameterDetailsNotes
Compound This compound-
Animal Model Information Not Publicly AvailableThe choice of animal model will significantly impact the dosage and administration route.
Dosage Range Information Not Publicly AvailableDose-response studies are recommended to determine the optimal dose for efficacy and safety.
Administration Route Information Not Publicly AvailableThe route of administration will depend on the compound's formulation and the target tissue.
Vehicle Information Not Publicly AvailableThe vehicle should be non-toxic and ensure the stability and solubility of this compound.
Dosing Frequency Information Not Publicly AvailablePharmacokinetic studies are necessary to determine the appropriate dosing interval.
Study Duration Information Not Publicly AvailableThe duration will depend on the specific aims of the study (e.g., acute vs. chronic effects).

Experimental Protocols

The following is a generalized protocol for an in vivo study with this compound. This should be adapted based on the specific experimental design.

1. Animal Model Selection and Acclimatization

  • Select an appropriate animal model based on the research question.

  • Acclimatize animals to the housing conditions for a minimum of one week prior to the experiment.

  • Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

2. Formulation of this compound

  • Prepare the dosing solution of this compound in a suitable vehicle.

  • Ensure the final formulation is sterile and appropriate for the chosen route of administration.

  • Conduct a small pilot study to check for any acute toxicity or adverse reactions to the formulation.

3. Dosing and Administration

  • Divide animals into experimental groups (e.g., vehicle control, different dose levels of this compound).

  • Administer this compound or vehicle according to the predetermined dosage, route, and frequency.

  • Monitor animals regularly for any signs of toxicity or distress.

4. In-Life Monitoring and Measurements

  • Perform regular observations and measurements as required by the study protocol (e.g., body weight, tumor volume, behavioral assessments).

  • Collect biological samples (e.g., blood, tissue) at specified time points for pharmacokinetic or pharmacodynamic analysis.

5. Study Termination and Endpoint Analysis

  • At the end of the study, euthanize animals according to approved protocols.

  • Collect tissues for histological, molecular, or other endpoint analyses.

  • Analyze the collected data to evaluate the efficacy and safety of this compound.

Signaling Pathway and Experimental Workflow

To aid in the conceptualization of in vivo studies involving this compound, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow.

BAY39_5493_Signaling_Pathway Hypothetical Signaling Pathway for this compound BAY39_5493 This compound Target_Protein Target Protein BAY39_5493->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow Animal_Selection Animal Model Selection & Acclimatization Formulation This compound Formulation Animal_Selection->Formulation Grouping Randomization & Grouping Formulation->Grouping Dosing Dosing & Administration Grouping->Dosing Monitoring In-Life Monitoring Dosing->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Data Analysis Termination->Analysis

Application Notes and Protocols for BAY39-5493 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which are potent, non-nucleosidic inhibitors of Hepatitis B Virus (HBV) replication. These compounds act as capsid assembly modulators (CAMs), specifically as synthetic allosteric activators. This compound and other HAP analogs function by inducing aberrant capsid formation, which ultimately leads to the degradation of the HBV core protein (Cp). This novel mechanism of action makes this compound and related compounds promising candidates for anti-HBV therapy, particularly for addressing viral persistence and the limitations of current treatments.

Mechanism of Action

This compound targets the HBV core protein, a crucial component for multiple stages of the viral lifecycle, including encapsidation of the viral genome, reverse transcription, and intracellular trafficking. By binding to a pocket on the core protein dimer, this compound allosterically induces a conformational change that accelerates the kinetics of capsid assembly. However, this rapid assembly is uncontrolled, leading to the formation of non-functional, aberrant capsid-like structures. These misassembled capsids are unstable and are targeted for degradation by cellular machinery, such as the proteasome, resulting in a depletion of total core protein levels. This disruption of normal capsid formation effectively blocks the production of new infectious virions.[1][2][3][4][5][6]

Signaling Pathway of this compound in HBV Inhibition

HBV_Inhibition_by_BAY39_5493 cluster_virus HBV Lifecycle cluster_drug This compound Action HBV_entry HBV Entry pgRNA pgRNA Encapsidation HBV_entry->pgRNA Normal_capsid Correct Capsid Assembly (T=4) pgRNA->Normal_capsid Encapsidation DNA_synthesis Reverse Transcription (rcDNA synthesis) Virion_release New Virion Release DNA_synthesis->Virion_release Core_dimers HBV Core Protein (Cp Dimers) Core_dimers->Normal_capsid Normal Assembly Aberrant_assembly Aberrant Capsid Assembly Core_dimers->Aberrant_assembly Accelerated & Misdirected Assembly Normal_capsid->DNA_synthesis BAY39_5493 This compound BAY39_5493->Core_dimers Allosteric Binding Cp_degradation Core Protein Degradation Aberrant_assembly->Cp_degradation Cellular Degradation (e.g., Proteasome) Block->Virion_release Inhibition

Caption: Mechanism of this compound action on HBV capsid assembly.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related HAP compounds. These values are critical for comparing the potency and efficacy of these molecules in various assays.

CompoundAssay TypeCell Line/SystemParameterValueReference(s)
BAY 39-5493Capsid Binding AssayIn vitroKd~30 nM[7]
BAY 38-7690Antiviral Activity (HBV DNA)HepG2.2.15EC500.15 µM[8]
BAY 38-7690Antiviral Activity (HBV DNA)HepAD38EC500.6 µM[8]
BAY 41-4109Antiviral Activity (HBV DNA)HepG2.2.15IC50202 nM[7]
BAY 41-4109Antiviral Activity (HBV DNA)HepG2.2.15IC5032.6 nM[4]
BAY 41-4109HBcAg InhibitionHepG2.2.15IC50132 nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that specific protocols for this compound are not widely published; therefore, the following are adapted from studies on the closely related and well-characterized HAP compounds, BAY 41-4109 and BAY 38-7690.

In Vitro Antiviral Activity Assay in HepG2.2.15 Cells

This protocol is designed to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a compound against HBV replication in a stable cell line that constitutively produces HBV.

Materials:

  • HepG2.2.15 cells

  • Williams' E medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (or other HAP compounds) dissolved in DMSO to create a stock solution.

  • 6-well cell culture plates.

  • Reagents for DNA extraction (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • Reagents for quantitative real-time PCR (qPCR) for HBV DNA.

Procedure:

  • Seed HepG2.2.15 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • After 24 hours, treat the cells with serial dilutions of this compound. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

  • Change the culture medium containing the respective compound concentrations every two days.

  • After 5-7 days of treatment, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial kit according to the manufacturer's instructions.

  • Quantify the amount of extracellular HBV DNA using a validated qPCR assay.

  • Calculate the EC50/IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Antiviral Activity Assay

Antiviral_Assay_Workflow start Start cell_seeding Seed HepG2.2.15 cells in 6-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of this compound cell_seeding->compound_treatment incubation Incubate for 5-7 days (change medium every 2 days) compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract HBV DNA from supernatant supernatant_collection->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr data_analysis Calculate EC50/IC50 value qpcr->data_analysis end End data_analysis->end

References

BAY39-5493: A Tool for Probing Hepatitis B Virus Gene Function and Capsid Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which are potent, non-nucleosidic inhibitors of Hepatitis B Virus (HBV) replication. These compounds act as capsid assembly modulators (CAMs), targeting the viral core protein (Cp) and interfering with the formation of the viral nucleocapsid, a critical step in the HBV life cycle. At low concentrations, HAP compounds can accelerate the rate of capsid assembly, while at higher concentrations, they have been shown to misdirect the assembly process, leading to the formation of aberrant, non-functional capsid-like structures and promoting the degradation of the core protein. This unique mechanism of action makes this compound and other HAP compounds valuable tools for analyzing HBV gene function, particularly the role of the core protein in viral replication and pathogenesis.

Mechanism of Action

This compound and other HAP compounds are allosteric effectors that bind to a pocket at the interface of core protein dimers. This binding event induces a conformational change in the core protein, making it more prone to assembly. However, this interaction can also disrupt the delicate balance of protein-protein interactions required for the formation of a stable and functional icosahedral capsid. At elevated concentrations, this leads to the formation of non-capsid polymers and aggregates, which are ultimately targeted for degradation by cellular machinery. This depletion of functional core protein effectively halts viral replication by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.

Quantitative Data

Publicly available quantitative data for this compound is limited. The following table summarizes the reported inhibitory concentration.

CompoundParameterValueCell LineReference
This compoundIC5030 nMNot Specified[1](--INVALID-LINK--)

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are representative protocols for key experiments to analyze the function of HBV core protein and to characterize the antiviral activity of compounds like this compound.

Protocol 1: Determination of Antiviral Activity in HBV-producing Cell Lines

This protocol describes the use of an HBV-producing cell line, such as HepG2.2.15, to determine the efficacy of this compound in inhibiting HBV replication.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix, primers, and probe for HBV DNA quantification

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • DNA Extraction: After incubation, lyse the cells and extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of encapsidated HBV DNA using qPCR. Use primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Determine the IC50 value by plotting the percentage of HBV DNA inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability Assay

This protocol is essential to determine if the observed antiviral activity is due to specific inhibition of viral replication or general cytotoxicity.

Materials:

  • HepG2.2.15 cells (or the cell line used in the antiviral assay)

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based assay like CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (3-4 days).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Protocol 3: In Vitro Capsid Assembly Assay

This protocol assesses the direct effect of this compound on the assembly of recombinant HBV core protein.

Materials:

  • Purified recombinant HBV core protein (Cp149 or full-length)

  • Assembly buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound

  • DMSO (vehicle control)

  • Spectrophotometer or fluorometer capable of measuring light scattering

Methodology:

  • Protein Preparation: Prepare a solution of purified HBV core protein in a low-salt buffer to maintain it in a dimeric state.

  • Compound Incubation: In a cuvette, mix the core protein with various concentrations of this compound or DMSO.

  • Assembly Initiation: Initiate capsid assembly by adding a high-salt solution to the cuvette to increase the ionic strength.

  • Light Scattering Measurement: Monitor the kinetics of capsid assembly by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm) over time.

  • Data Analysis: Compare the rate and extent of assembly in the presence of this compound to the vehicle control. An increased rate of light scattering indicates accelerated assembly, while a change in the final plateau may suggest the formation of aberrant structures.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

HBV_Capsid_Assembly_Inhibition cluster_normal Normal HBV Capsid Assembly cluster_inhibited Assembly in Presence of this compound Cp_dimer HBV Core Protein (Cp Dimer) Nucleation Nucleation Cp_dimer->Nucleation pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Elongation Elongation Nucleation->Elongation Capsid Functional Icosahedral Capsid Elongation->Capsid Cp_dimer_drug Cp Dimer Cp_drug_complex Cp-BAY39-5493 Complex Cp_dimer_drug->Cp_drug_complex BAY39_5493 This compound BAY39_5493->Cp_drug_complex Misdirected_Assembly Misdirected Assembly Cp_drug_complex->Misdirected_Assembly Aberrant_Structures Aberrant Structures (Non-capsid polymers) Misdirected_Assembly->Aberrant_Structures Degradation Degradation Aberrant_Structures->Degradation

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis Assembly_Assay Capsid Assembly Assay (Light Scattering) IC50 Determine IC50 Antiviral_Assay Antiviral Activity Assay (HepG2.2.15 cells, qPCR) Antiviral_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay (MTT/CellTiter-Glo) CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) IC50->SI CC50->SI

References

Application Notes and Protocols for Experimental Design Using BAY39-5493 in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 is a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I). By inhibiting GGTase-I, this compound blocks the post-translational modification of Rho GTPases, which are crucial for their activation and membrane localization. This ultimately leads to the inactivation of the downstream oncogenic effectors YAP1 (Yes-associated protein 1) and TAZ (transcriptional coactivator with PDZ-binding motif), key components of the Hippo signaling pathway. Dysregulation of the Hippo-YAP/TAZ pathway is implicated in the development and progression of various solid tumors, making this compound a valuable tool for preclinical research in oncology.

These application notes provide a comprehensive guide for designing and conducting experiments with this compound in various cancer models, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound targets GGTase-I, a critical enzyme in the prenylation of small GTPases, particularly those of the Rho family. The inhibition of GGTase-I prevents the attachment of a geranylgeranyl lipid moiety to these proteins, which is essential for their proper subcellular localization and function. This disruption of Rho GTPase signaling leads to the stabilization of the LATS1/2 kinase complex, which then phosphorylates YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, preventing their translocation to the nucleus where they would otherwise promote the transcription of genes involved in cell proliferation, survival, and migration.

BAY39_5493_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Rho GTPases (Inactive) Rho GTPases (Inactive) Rho GTPases (Active) Rho GTPases (Active) Rho GTPases (Inactive)->Rho GTPases (Active) LATS1/2 LATS1/2 Rho GTPases (Active)->LATS1/2 Inhibits This compound This compound GGTase-I GGTase-I This compound->GGTase-I Inhibits GGTase-I->Rho GTPases (Inactive) Geranylgeranylation YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ (Phosphorylated) YAP/TAZ (Phosphorylated) Degradation Ubiquitination & Degradation YAP/TAZ (Phosphorylated)->Degradation YAP/TAZ->YAP/TAZ (Phosphorylated) TEAD TEAD YAP/TAZ->TEAD Binds Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Promotes Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation\n& Survival

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound
Assay TypeCell LineIC50 (nM)Reference
GGTase-I Biochemical Assay--[1]
TEAD-Luciferase Reporter AssayMDA-MB-2319.4[2]
YAP1 Cytoplasmic Translocation-44[2]
Cell ProliferationHT-108038[2]
Cell ProliferationMDA-MB-231564[2]
In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelDosing ScheduleRoute of AdministrationTumor Growth InhibitionReference
MDA-MB-2315 mg/kg (QD or BID)OralSignificant reduction
MDA-MB-23110 mg/kg (QD)OralSignificant reduction
HT-10802.5 - 20 mg/kgOralDose-dependent

Experimental Protocols

In Vitro GGTase-I Biochemical Assay

This protocol is designed to determine the direct inhibitory activity of this compound on the GGTase-I enzyme.

Materials:

  • Recombinant human GGTase-I

  • Geranylgeranyl pyrophosphate (GGPP)

  • Fluorescently labeled peptide substrate (e.g., dansyl-GCVLL)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add this compound dilutions to the assay buffer.

  • Add recombinant GGTase-I enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of GGPP and the fluorescent peptide substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 100 mM EDTA).

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorescent label used).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-1080, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Western Blot for YAP/TAZ Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of YAP and TAZ.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pYAP (Ser127), anti-YAP, anti-pTAZ (Ser89), anti-TAZ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total YAP/TAZ.

Immunofluorescence for YAP/TAZ Localization

This protocol visualizes the subcellular localization of YAP/TAZ in response to this compound treatment.

Materials:

  • Cancer cell lines

  • Glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-YAP, anti-TAZ)

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu mice)

  • Cancer cell lines (e.g., MDA-MB-231, HT-1080)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the formulation of this compound in the vehicle.

  • Administer this compound or vehicle to the mice orally according to the desired dosing schedule (e.g., once or twice daily).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Biochemical Assay Biochemical Assay Cell Proliferation Cell Proliferation Biochemical Assay->Cell Proliferation Western Blot Western Blot Cell Proliferation->Western Blot Immunofluorescence Immunofluorescence Western Blot->Immunofluorescence Xenograft Model Xenograft Model Immunofluorescence->Xenograft Model Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment Pharmacodynamics Pharmacodynamics Efficacy Assessment->Pharmacodynamics

Caption: Experimental workflow for this compound.

References

BAY39-5493 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). It belongs to the class of compounds known as heteroaryldihydropyrimidines (HAPs), which act as capsid assembly modulators (CAMs). By allosterically binding to the HBV core protein (Cp), this compound disrupts the normal process of nucleocapsid formation, leading to aberrant structures and subsequent degradation of the core protein. This mechanism effectively inhibits viral replication, making this compound and its derivatives, such as GLS4, promising candidates for anti-HBV therapy.

These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and a general workflow for evaluating its antiviral activity.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not extensively published, information on related compounds and common laboratory practices provide guidance for its use. Heteroaryldihydropyrimidine compounds generally exhibit good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and have variable, pH-dependent solubility in aqueous solutions.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound (inferred) DMSOExpected to be ≥ 20 mg/mLBased on data for similar compounds.[1]
WaterPoorSolubility is expected to be low in neutral aqueous solutions.
EthanolLimitedGenerally lower solubility compared to DMSO.
GLS4 (derivative) Aqueous (pH 2.0)374.81 µg/mLDemonstrates pH-dependent aqueous solubility.[2][3]
Aqueous (pH 7.0)6.85 µg/mLSignificantly lower solubility at neutral pH.[2][3]
Aqueous (pH 7.4)25.48 µg/mLSlightly increased solubility at physiological pH compared to neutral.

Preparation of Stock Solutions for Experiments

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. DMSO is the recommended solvent.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the molecular weight of this compound to calculate the required mass for a 10 mM solution.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The primary application of this compound is the inhibition of HBV replication through the disruption of capsid assembly. The following protocols describe general methods for evaluating its antiviral efficacy in vitro.

Protocol 2: In Vitro HBV Replication Inhibition Assay

This protocol outlines a common method using an HBV-producing cell line, such as HepG2.2.15 or HepAD38, to assess the antiviral activity of this compound.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for HBV DNA extraction

  • Reagents and instrument for quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed the HBV-producing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., a known HBV inhibitor like lamivudine).

  • Incubation: Incubate the plate for 4-6 days at 37°C with 5% CO₂. Replace the medium with freshly prepared compound-containing medium every 2 days.

  • HBV DNA Extraction: After the incubation period, harvest the supernatant or the cells to extract HBV DNA.

  • Quantification of HBV DNA by qPCR: Use qPCR to quantify the amount of HBV DNA in the treated and control samples.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HBV DNA replication by 50%.

Protocol 3: Capsid Morphology Analysis by Transmission Electron Microscopy (TEM)

This protocol allows for the direct visualization of the effect of this compound on HBV capsid assembly.

Materials:

  • Recombinant HBV core protein (Cp) dimers

  • Assembly buffer (e.g., containing physiological salt concentrations)

  • This compound stock solution

  • Carbon-coated copper grids

  • Negative stain solution (e.g., uranyl acetate)

  • Transmission Electron Microscope

Procedure:

  • Assembly Reaction: Incubate recombinant HBV Cp dimers with varying concentrations of this compound in assembly buffer. Include a no-drug control.

  • Sample Preparation for TEM: Apply a small volume of the assembly reaction mixture to a carbon-coated copper grid.

  • Negative Staining: Stain the grid with a suitable negative stain solution.

  • Imaging: Visualize the samples using a transmission electron microscope and capture images.

  • Analysis: Compare the morphology of the particles formed in the presence of this compound to the normal icosahedral capsids formed in the control group. Look for aberrant structures, such as irregular aggregates or malformed capsids.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Mechanism of Action of this compound

HBV_Capsid_Assembly_Inhibition cluster_HBV_Lifecycle HBV Replication Cycle cluster_Inhibition Inhibition by this compound Cp_dimer HBV Core Protein (Cp) Dimers Nucleocapsid Normal Icosahedral Nucleocapsid Cp_dimer->Nucleocapsid Self-assembly Aberrant_Capsid Aberrant Capsid Aggregates Cp_dimer->Aberrant_Capsid pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Encapsidation Viral_Replication Viral Replication Nucleocapsid->Viral_Replication BAY395493 This compound BAY395493->Cp_dimer Allosteric Binding Degradation Core Protein Degradation Aberrant_Capsid->Degradation Inhibition Inhibition of Replication Degradation->Inhibition

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Workflow: In Vitro Evaluation of this compound

experimental_workflow start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock treat_cells Treat Cells with Serial Dilutions of this compound prepare_stock->treat_cells seed_cells Seed HBV-producing Cells (e.g., HepG2.2.15) seed_cells->treat_cells incubate Incubate for 4-6 Days treat_cells->incubate extract_dna Extract HBV DNA incubate->extract_dna qpcr Quantify HBV DNA using qPCR extract_dna->qpcr analyze_data Analyze Data and Determine EC₅₀ qpcr->analyze_data end End analyze_data->end

Caption: Workflow for in vitro anti-HBV activity assessment.

References

Application of BAY-593 in High-Throughput Screening for YAP/TAZ Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY-593 is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). Its inhibitory action on GGTase-I blocks the activation of Rho-GTPases, which subsequently leads to the inactivation of the oncogenic YAP/TAZ signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers. The discovery of BAY-593 was facilitated by a high-throughput phenotypic screening campaign designed to identify inhibitors of YAP/TAZ activity, demonstrating the power of HTS in discovering novel therapeutic agents targeting this pathway.

This document provides detailed application notes and protocols for utilizing compounds like BAY-593 in high-throughput screening (HTS) and subsequent validation assays to identify and characterize inhibitors of the YAP/TAZ signaling pathway.

Data Presentation

The following tables summarize the quantitative data for BAY-593 and its precursor compounds, highlighting their activity in various assays.

Table 1: In Vitro Activity of BAY-593 and Related Compounds

CompoundTEAD-Luciferase IC50 (nM)YAP1 Translocation IC50 (nM)HT-1080 Proliferation IC50 (nM)MDA-MB-231 Proliferation IC50 (nM)
BAY-593 9.44438564
BAY-856 (Hit) Not ReportedNot ReportedNot ReportedNot Reported
BAY-6092 (In Vitro Probe) Not ReportedNot ReportedNot ReportedNot Reported

Table 2: Effect of BAY-593 on YAP1/TAZ Target Gene Expression

Target GeneEffect of BAY-593
ANKRD1Down-regulation
CTGFDown-regulation
CYR61Down-regulation
CDC6Down-regulation
DKK1Down-regulation

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by BAY-593. Inhibition of GGTase-I by BAY-593 prevents the geranylgeranylation of Rho-GTPases, rendering them inactive. This leads to the cytoplasmic retention and inactivation of YAP/TAZ, thereby inhibiting the transcription of their target genes.

BAY593_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rho_GTPases_inactive Inactive Rho-GTPases GGTaseI GGTase-I Rho_GTPases_inactive->GGTaseI Rho_GTPases_active Active Rho-GTPases (Membrane-bound) YAP_TAZ_active YAP/TAZ (Active) Rho_GTPases_active->YAP_TAZ_active Activates YAP_TAZ_inactive YAP/TAZ (Inactive/ Cytoplasmic) BAY593 BAY-593 BAY593->GGTaseI GGTaseI->Rho_GTPases_active Geranylgeranylation YAP_TAZ_active->YAP_TAZ_inactive Inactivation TEAD TEAD YAP_TAZ_active->TEAD Translocation Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Binds Transcription Transcription Target_Genes->Transcription

Caption: Signaling pathway inhibited by BAY-593.

Experimental Protocols

High-Throughput Screening (HTS) for YAP/TAZ Inhibitors

This protocol is based on the phenotypic screen that led to the discovery of BAY-593's predecessors.

Principle: A cell-based reporter assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex. A cell line (e.g., MDA-MB-231) is engineered to express a firefly luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites. Inhibition of the YAP/TAZ pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence. A constitutively expressed Renilla luciferase can be used as an internal control for cell viability and off-target effects.

Materials:

  • MDA-MB-231 cells stably expressing a TEAD-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Compound library for screening.

  • 384-well white, clear-bottom assay plates.

  • Dual-Glo Luciferase Assay System.

  • Luminometer plate reader.

  • Automated liquid handling systems.

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Add the compounds from the screening library to the assay plates at a final concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO as a negative control, known inhibitors as positive controls).

  • Incubation: Incubate the plates with the compounds for a defined period (e.g., 24-48 hours).

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and reagents to room temperature.

    • Add the Dual-Glo Luciferase Reagent to lyse the cells and initiate the firefly luciferase reaction.

    • Measure the firefly luminescence using a plate reader.

    • Add the Dual-Glo Stop & Glo Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold.

Secondary Assay: YAP1 Translocation

Principle: This immunofluorescence-based assay validates the effect of hit compounds on the subcellular localization of YAP1. Inactive YAP1 is sequestered in the cytoplasm, while active YAP1 translocates to the nucleus. This assay quantifies the nuclear-to-cytoplasmic ratio of YAP1.

Materials:

  • A suitable cell line with high nuclear YAP1 levels (e.g., MDA-MB-231).

  • Hit compounds for validation.

  • Assay plates (e.g., 96- or 384-well, black, clear-bottom).

  • Primary antibody against YAP1.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells into assay plates and allow them to adhere. Treat the cells with a dilution series of the hit compounds and incubate.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with the primary anti-YAP1 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the YAP1 and nuclear channels.

  • Image Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments based on the DAPI stain. Measure the mean fluorescence intensity of YAP1 in both compartments for each cell. Calculate the nuclear-to-cytoplasmic intensity ratio. Determine the IC50 value for YAP1 translocation.

Experimental Workflow

The following diagram outlines the high-throughput screening and hit validation workflow for identifying YAP/TAZ pathway inhibitors.

HTS_Workflow Start Start: Compound Library HTS Primary HTS: TEAD-Luciferase Reporter Assay Start->HTS Hit_Identification Hit Identification (>50% Inhibition) HTS->Hit_Identification Hit_Identification->Start Non-Hits Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Hits Secondary_Assay Secondary Assays Dose_Response->Secondary_Assay YAP_Translocation YAP1 Translocation Assay Secondary_Assay->YAP_Translocation Target_Gene_Expression Target Gene Expression (qRT-PCR) Secondary_Assay->Target_Gene_Expression Lead_Optimization Lead Optimization YAP_Translocation->Lead_Optimization Target_Gene_Expression->Lead_Optimization

Caption: HTS workflow for YAP/TAZ inhibitor discovery.

References

Application Notes and Protocols for In Situ Hybridization of GPR109B mRNA using a Probe Designed for BAY39-5493 Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY39-5493 has been identified as a selective agonist for the G-protein coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). GPR109B is a member of the hydroxycarboxylic acid receptor family and is primarily expressed in adipocytes and immune cells. Its activation by agonists such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of lipolysis and inflammatory responses.

These application notes provide a detailed protocol for the localization of GPR109B mRNA in tissue sections using in situ hybridization (ISH). This technique is invaluable for understanding the tissue-specific and cell-specific expression of GPR109B, providing critical context for the pharmacological effects of this compound and other GPR109B modulators. The following protocols are adaptable for both chromogenic (CISH) and fluorescent (FISH) in situ hybridization methods.

Quantitative Data

The following table summarizes the reported activity of GPR109B agonists, which are understood to be this compound or structurally related compounds. This data is essential for understanding the potency and cellular context of GPR109B activation.

Compound Name/ReferenceAssay SystemParameterValue
GPR109b Agonist (CAS 306935-41-1)GPR109B-expressing CHO cellsEC50400 nM
GPR109b Agonist (CAS 306935-41-1)Freshly isolated human adipocytesEC50~1 µM
GPR109 receptor agonist-1 (Compound 3a)Human GPR109bpEC506.4

Note: While "GPR109b Agonist (CAS 306935-41-1)" and "GPR109 receptor agonist-1 (Compound 3a)" are referenced in the context of selective GPR109B agonism, direct confirmation of their identity as this compound is pending.

Signaling Pathway

Activation of GPR109B by this compound initiates a signaling cascade through a Gi-type G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This mechanism is crucial for the anti-lipolytic effects observed in adipocytes.

GPR109B_Signaling_Pathway cluster_membrane Cell Membrane GPR109B GPR109B Gi Gi GPR109B->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts BAY395493 This compound BAY395493->GPR109B binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream regulates

Caption: GPR109B signaling pathway initiated by this compound.

Experimental Protocols

This section details the methodology for performing in situ hybridization to detect GPR109B mRNA.

Probe Design and Synthesis

A critical step for successful in situ hybridization is the design of a specific and sensitive probe. Based on the Homo sapiens G protein-coupled receptor 109B (GPR109B) gene, complete cds (NCBI Accession: EU293604.1), a hypothetical antisense RNA probe can be designed.

Example Probe Sequence (Hypothetical): A 300-500 bp region of the GPR109B mRNA sequence should be selected for probe synthesis. For example, a region within the coding sequence could be targeted.

Sequence Snippet from EU293604.1: LOCUS EU293604 5148 bp DNA linear VRT 25-OCT-2008 DEFINITION Homo sapiens G protein-coupled receptor 109B (GPR109B) gene, complete cds. ... ORIGIN 1 ggcacgaggg aatctcagct cactgcaacc tccacctcct gggttcaagc aattctcctg 61 cctcagcctc ccgagtagct gggattacag gcatgtgcca ccatgcccag ctaatttttt ...

Probe Synthesis (Digoxigenin-labeled RNA probe):

  • Template Generation: A DNA template corresponding to the target GPR109B sequence is generated by PCR with primers containing T7 or SP6 RNA polymerase promoters.

  • In Vitro Transcription: The purified PCR product is used as a template for in vitro transcription using a commercially available kit with digoxigenin (B1670575) (DIG)-labeled UTP.

  • Probe Purification: The synthesized DIG-labeled RNA probe is purified to remove unincorporated nucleotides.

In Situ Hybridization Workflow

The following diagram outlines the major steps in the in situ hybridization protocol.

ISH_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detection Signal Detection cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (5-10 µm) Embedding->Sectioning Pretreatment Pre-treatment (Deparaffinization, Permeabilization) Sectioning->Pretreatment Hybridization Hybridization with DIG-labeled GPR109B probe (Overnight at 65°C) Pretreatment->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Substrate_Development Chromogenic or Fluorescent Substrate Antibody_Incubation->Substrate_Development Imaging Microscopy Substrate_Development->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for in situ hybridization of GPR109B mRNA.

Detailed In Situ Hybridization Protocol (Paraffin-Embedded Sections)

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.

  • Immerse in 100% Ethanol (B145695): 2 x 3 minutes.

  • Immerse in 95% Ethanol: 3 minutes.

  • Immerse in 70% Ethanol: 3 minutes.

  • Rinse in DEPC-treated water: 2 x 3 minutes.

2. Permeabilization:

  • Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The exact time needs to be optimized based on the tissue type.

  • Rinse in DEPC-treated water.

  • Post-fix in 4% paraformaldehyde for 10 minutes at room temperature.

  • Rinse in DEPC-treated water.

3. Hybridization:

  • Apply hybridization buffer (containing the DIG-labeled GPR109B probe at a concentration of 100-500 ng/mL) to the tissue section.

  • Cover with a coverslip and incubate in a humidified chamber overnight at 65°C.

4. Post-Hybridization Washes (Stringency):

  • Wash in 2x SSC at 65°C: 2 x 30 minutes.

  • Wash in 0.2x SSC at 65°C: 2 x 30 minutes.

  • Wash in MABT (Maleic acid buffer with Tween-20) at room temperature: 3 x 5 minutes.

5. Immunodetection:

  • Block non-specific binding by incubating in blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours at room temperature.

  • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) (diluted in blocking solution) overnight at 4°C.

  • Wash in MABT: 3 x 10 minutes.

6. Signal Development:

  • For Chromogenic Detection (CISH):

    • Equilibrate in detection buffer (e.g., NTMT for AP).

    • Incubate with NBT/BCIP (for AP) or DAB (for POD) substrate until the desired color intensity is reached.

    • Stop the reaction by washing in distilled water.

  • For Fluorescent Detection (FISH):

    • Use a fluorescent substrate such as Fast Red for AP or a tyramide signal amplification system for POD.

    • Follow the manufacturer's instructions for the chosen fluorescent system.

7. Counterstaining and Mounting:

  • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red for CISH, DAPI for FISH).

  • Dehydrate through an ethanol series and xylene.

  • Mount with a permanent mounting medium.

Conclusion

This document provides a comprehensive guide for the detection of GPR109B mRNA using in situ hybridization, a key technique for researchers and drug development professionals working with this compound. The provided protocols and background information will facilitate the cellular and tissue-level characterization of GPR109B expression, thereby aiding in the elucidation of the pharmacological profile of this and other GPR109B-targeting compounds. Careful optimization of probe concentration, hybridization temperature, and washing conditions is recommended for achieving the best signal-to-noise ratio for specific tissue types.

Application Notes and Protocols for BAY39-5493 in Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY39-5493, a potent heteroaryldihydropyrimidine (HAP) class inhibitor, in the context of Hepatitis B Virus (HBV) research. This compound functions as a capsid assembly modulator, offering a promising non-nucleosidic approach to antiviral therapy.

Mechanism of Action

This compound is an allosteric effector that targets the HBV core protein (Cp). By binding to Cp dimers, it induces a conformational change that leads to aberrant and accelerated capsid assembly. This process results in the formation of non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). Consequently, the production of infectious virions is inhibited. Furthermore, these malformed capsids are targeted for degradation within the host cell, leading to a reduction in the total amount of viral core protein.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HBV replication cycle and the mechanism of action of this compound, along with a typical experimental workflow for its evaluation.

HBV_Replication_and_BAY395493_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Transcription CoreProtein Core Protein (Cp) Translation pgRNA_out pgRNA pgRNA->pgRNA_out Export CapsidAssembly Capsid Assembly CoreProtein->CapsidAssembly pgRNA_out->CapsidAssembly ReverseTranscription Reverse Transcription CapsidAssembly->ReverseTranscription AberrantCapsid Aberrant Capsid Assembly CapsidAssembly->AberrantCapsid VirionRelease Virion Release ReverseTranscription->VirionRelease Degradation Degradation AberrantCapsid->Degradation BAY395493 This compound BAY395493->AberrantCapsid Induces Experimental_Workflow cluster_analysis Endpoints start Start: HBV-producing cell line (e.g., HepG2.2.15) treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 6 days) treatment->incubation harvest Harvest supernatant and cell lysate incubation->harvest analysis Analysis harvest->analysis dna HBV DNA Quantification (qPCR) analysis->dna capsid Capsid Integrity Analysis (Native Agarose Gel) analysis->capsid protein Core Protein Levels (Western Blot) analysis->protein viability Cell Viability (MTT Assay) analysis->viability

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound-X Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Compound-X. The information is designed to address common issues that may arise during experiments and to ensure reliable and reproducible results.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific problems you might encounter.

Question 1: Why am I not observing the expected inhibitory effect of Compound-X on my target protein?

Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following possibilities and troubleshooting steps:

  • Compound Integrity: Ensure that Compound-X has been stored correctly and has not degraded. We recommend aliquoting the compound upon receipt and storing it at -80°C, protected from light and moisture.

  • Concentration and Potency: The effective concentration of Compound-X can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific system.

  • Cellular Uptake: Poor cell permeability can limit the intracellular concentration of Compound-X. Consider using a permeabilization agent, if appropriate for your experimental setup, or increasing the incubation time.

  • Target Engagement: Confirm that Compound-X is binding to its intended target in your experimental system. A cellular thermal shift assay (CETSA) can be a valuable tool to verify target engagement.

Question 2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect to see specific inhibition. What should I do?

Answer: Off-target effects and cytotoxicity are important considerations. Here are some strategies to mitigate these issues:

  • Titrate Compound Concentration: Use the lowest effective concentration of Compound-X that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.

  • Control Experiments: Include appropriate negative controls in your experiments. This could be a structurally related but inactive analog of Compound-X or a well-characterized inhibitor with a different mechanism of action.

  • Orthogonal Approaches: Validate your findings using a different experimental approach that does not rely on small molecule inhibitors. For example, you could use RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target protein and observe if the phenotype matches the effect of Compound-X.

  • Toxicity Assays: Perform standard cytotoxicity assays, such as MTT or LDH assays, to determine the cytotoxic concentration range of Compound-X in your cell line.

Frequently Asked Questions (FAQs)

What is the recommended solvent for Compound-X?

Compound-X is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it in your culture medium to the final working concentration. The final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced artifacts.

What is the stability of Compound-X in aqueous solution?

We recommend preparing fresh dilutions of Compound-X in aqueous solutions for each experiment. The stability of the compound in aqueous media can be pH and temperature-dependent. Avoid repeated freeze-thaw cycles of the stock solution.

How should I store Compound-X?

For long-term storage, Compound-X should be stored as a solid at -20°C or as a stock solution in anhydrous DMSO at -80°C. Protect from light.

Data Presentation

Table 1: In Vitro Potency of Compound-X against Target Kinase

Assay TypeIC50 (nM)
Biochemical Assay15.2
Cell-Based Assay (A549)85.7
Cell-Based Assay (HCT116)123.5

Table 2: Recommended Concentration Range for Cellular Assays

Cell LineSeeding Density (cells/well)Recommended Concentration Range (nM)
A5495,00050 - 500
HCT1168,000100 - 1000
MCF710,00075 - 750

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Compound-X in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Compound-X. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Compound-X Compound-X Compound-X->Target Kinase Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation

Caption: Inhibition of the Target Kinase Signaling Pathway by Compound-X.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Viability Measure Viability Incubate->Measure Viability Analyze Data Analyze Data Measure Viability->Analyze Data

Caption: Workflow for Determining Cell Viability after Compound-X Treatment.

Technical Support Center: Optimizing BAY39-5493 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BAY39-5493" does not appear in publicly available scientific literature or databases. The information provided below is based on a hypothetical compound and general principles of drug optimization for research purposes. The experimental protocols and troubleshooting guides are templates and should be adapted based on the specific characteristics of the actual compound being investigated.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for in vitro experiments with a novel compound like this compound?

For a novel compound with unknown potency, it is recommended to start with a wide concentration range to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration is cell-line dependent. To determine this, a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) should be performed. By treating your specific cell line with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 value, which is a good indicator of the optimal concentration for achieving a significant biological effect.

Q3: I am observing high variability in my results between experiments. What could be the cause?

High variability can stem from several factors:

  • Compound Stability: Ensure that your stock solution of this compound is stable and properly stored. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth media.

  • Assay Protocol: Adhere strictly to the incubation times, reagent concentrations, and reading parameters of your assay.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound even at high concentrations. 1. Compound inactivity or degradation. 2. Low cell permeability. 3. Target not present or not critical in the chosen cell line.1. Verify compound identity and purity (e.g., via LC-MS). Prepare fresh stock solutions. 2. Use permeabilization agents if appropriate for the assay, or consider modifying the compound's formulation. 3. Confirm target expression in your cell line (e.g., via Western Blot or qPCR). Consider using a different, more sensitive cell line.
High level of cell death observed even at the lowest concentrations. 1. Compound is highly potent. 2. Off-target toxicity. 3. Contamination of the compound or cell culture.1. Expand the dilution series to include much lower concentrations (e.g., picomolar range). 2. Perform target engagement and selectivity profiling assays to identify potential off-targets. 3. Test for mycoplasma and endotoxin (B1171834) contamination. Use fresh, sterile reagents.
Precipitation of this compound in the culture medium. 1. Poor solubility of the compound in aqueous solutions. 2. Exceeding the solubility limit at the tested concentration.1. Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments. 2. Determine the maximum solubility of the compound in your culture medium. If necessary, consider using a solubilizing agent or a different formulation.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways & Workflows

G cluster_0 Hypothetical Signaling Pathway for this compound A External Signal B Receptor A->B D Kinase Cascade B->D Activates C This compound C->D Inhibits E Transcription Factor D->E F Cellular Response (e.g., Apoptosis) E->F

Caption: Hypothetical inhibitory action of this compound on a kinase cascade.

G cluster_1 Experimental Workflow: IC50 Determination prep Step 1: Cell Seeding Plate cells in 96-well plates and incubate overnight treat Step 2: Compound Treatment Prepare serial dilutions of this compound and treat cells prep->treat incubate Step 3: Incubation Incubate for 48-72 hours treat->incubate assay Step 4: Viability Assay Perform MTT or similar assay incubate->assay analyze Step 5: Data Analysis Measure absorbance and calculate IC50 assay->analyze

Caption: Workflow for determining the IC50 of this compound.

Technical Support Center: Overcoming BAY39-5493 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with compounds like BAY39-5493 during in vitro experiments.

Troubleshooting Guide

This guide offers solutions to common solubility problems encountered during experimental work, presented in a question-and-answer format.

Q1: My this compound is precipitating out of solution in my aqueous-based assay. What are the initial steps I should take?

A1: Precipitation in aqueous solutions is a frequent challenge with poorly soluble compounds. Here are several initial strategies to address this issue, starting with the simplest:

  • Optimize Agitation: Ensure your solution is being mixed thoroughly and continuously.

  • Adjust Temperature: Solubility can be influenced by temperature. A modest increase in temperature may help, but it is crucial to consider the compound's stability at elevated temperatures.[1]

  • Utilize a Co-solvent: If you are using an aqueous buffer, consider preparing a concentrated stock solution in a water-miscible organic solvent.[1][2]

Q2: I am using a co-solvent, but the compound still precipitates upon dilution into my aqueous medium. What should I do next?

A2: This phenomenon, often called "crashing out," is common when diluting a stock solution from an organic solvent into an aqueous buffer.[2] Here are some advanced strategies:

  • Optimize Co-solvent Concentration: Aim for the lowest effective final concentration of the co-solvent, as high concentrations can be toxic to cells in culture, with most cell lines tolerating up to 0.1% DMSO.[3]

  • Try Alternative Co-solvents: If one co-solvent is not effective, others can be tested. The ideal co-solvent is specific to the compound.

  • Employ a Co-solvent System: A combination of different co-solvents can sometimes be more effective at maintaining solubility than a single one.

  • Adjust pH: If this compound has ionizable groups, modifying the pH of the buffer may significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

Q3: I'm still facing solubility issues. Are there other formulation strategies I can try?

A3: Yes, several other techniques can be employed to improve the solubility of poorly soluble compounds:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its dispersion in the aqueous phase.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their solubility.

  • Sonication: Using a sonicator can help break down precipitated particles and aid in re-dissolving the compound.

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) can sometimes help to dissolve the precipitate. However, the thermal stability of the compound must be considered.

Summary of Common Solvents for Stock Solutions

The following table summarizes the properties of common solvents used to prepare stock solutions for poorly soluble compounds.

SolventPolarityCommon UseNotes
DMSO (Dimethyl sulfoxide) HighGeneral purpose, high solubilizing capacity for nonpolar compounds.Can be toxic to cells at higher concentrations.
Ethanol HighCo-solvent.Can have biological effects in some assays.
Methanol HighSolubilizing agent.More toxic than ethanol.
DMF (Dimethylformamide) HighAlternative to DMSO.Use with caution due to toxicity.
Propylene Glycol MediumCo-solvent in formulations.Generally considered low toxicity.
Polyethylene Glycols (PEGs) MediumCo-solvent, often used in vivo.Viscosity can be a factor.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Determine the required concentration: Based on the molecular weight of this compound, calculate the mass needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Solvent Selection: Choose an appropriate organic solvent, such as DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous solvent to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Visual Inspection: Ensure there are no visible particles in the solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of a Stock Solution into an Aqueous Medium
  • Pre-warm the aqueous medium: If appropriate for your experiment, pre-warm the aqueous buffer or cell culture medium (e.g., to 37°C).

  • Prepare intermediate dilutions: If a high dilution factor is required, prepare intermediate dilutions of the stock solution in the same organic solvent.

  • Final Dilution: Add a small volume of the stock or intermediate solution to the pre-warmed aqueous medium. It is critical to add the solvent stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately and vigorously vortex or pipette the final solution to ensure rapid and uniform dispersion, which can help prevent precipitation.

Visualizing Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent mix Vortex/Sonicate add_solvent->mix add_stock Add Stock to Medium mix->add_stock Concentrated Stock prewarm Pre-warm Aqueous Medium prewarm->add_stock rapid_mix Rapid Vortexing add_stock->rapid_mix precipitate Precipitation? rapid_mix->precipitate change_solvent Try Alternative Solvent precipitate->change_solvent Yes adjust_ph Adjust pH precipitate->adjust_ph Yes use_surfactant Add Surfactant precipitate->use_surfactant Yes assay Proceed to Assay precipitate->assay No

Caption: Workflow for solubilizing a poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial methods to enhance the solubility of a poorly soluble compound like this compound?

A1: The most common initial approaches involve physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization) and using different physical forms of the compound (e.g., amorphous vs. crystalline). Chemical modifications often start with preparing a stock solution in a water-miscible organic solvent like DMSO, followed by pH adjustment of the aqueous medium if the compound is ionizable.

Q2: How does pH affect the solubility of a compound?

A2: For ionizable compounds, solubility is highly dependent on the pH of the solution. Weakly acidic compounds become more soluble at a pH above their pKa because they exist in their more soluble ionized form. Conversely, weakly basic compounds are more soluble at a pH below their pKa. Therefore, adjusting the pH is a primary strategy for enhancing the solubility of such compounds.

Q3: What should I do if my compound appears to be degrading in the solubilization process?

A3: If you suspect compound degradation, it is important to assess its stability under the conditions you are using. This can involve techniques like HPLC to check for the appearance of degradation products. If degradation is confirmed, you may need to avoid harsh conditions such as high temperatures or extreme pH values and explore alternative, milder solubilization methods.

Q4: Can the order of addition make a difference when preparing my final solution?

A4: Yes, the order of addition is critical, especially when diluting a stock solution from an organic solvent into an aqueous buffer. It is recommended to add the small volume of the concentrated stock solution to the larger volume of the aqueous medium while mixing vigorously. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.

Q5: My compound is soluble, but I am seeing inconsistent results in my biological assay. Could this be related to solubility?

A5: Yes, even if a compound appears to be dissolved, it may be forming small, non-visible aggregates that can lead to inconsistent results. This can be particularly problematic in cell-based assays where aggregates can cause non-specific effects. If you suspect aggregation, you can try reformulating with surfactants or other anti-aggregation agents. Visually inspecting the solution for any cloudiness or using techniques like dynamic light scattering (DLS) can help detect aggregates.

References

Technical Support Center: Investigating the Off-Target Profile of BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific data on the off-target effects of BAY39-5493 is not extensively available in the public domain. This guide provides a best-practice framework for researchers to assess the selectivity of this compound and other heteroaryldihydropyrimidine (HAP) derivatives. The protocols and methodologies described are general approaches for characterizing potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV). Its primary on-target effect is to interact with the HBV core protein (HBcAg), inducing aberrant capsid formation and disrupting the viral replication cycle. This allosteric mechanism is distinct from many other antiviral agents.

Q2: Are there any known off-target effects of this compound?

Currently, there is a lack of publicly available studies detailing a comprehensive off-target profile for this compound against a broad range of human proteins. While its primary target is the viral core protein, it is crucial for researchers to empirically determine its selectivity profile within their experimental systems.

Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?

A multi-tiered approach is recommended to investigate potential off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays.

  • Tier 1: In Vitro Kinase Profiling. A broad kinase screen is a common first step for many small molecules to identify potential off-target interactions with human kinases.

  • Tier 2: Cellular Target Engagement Assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can determine if this compound engages with any unintended proteins in a cellular context.

  • Tier 3: Phenotypic Screening and Counter-Screening. Utilizing high-content imaging or other phenotypic assays on a panel of cell lines can reveal unexpected cellular effects. Counter-screening against cell lines that do not express the intended viral target can help differentiate off-target from on-target phenotypes.

Troubleshooting Guide

Issue 1: I am observing unexpected toxicity or phenotypic changes in my cell-based assays that do not correlate with HBV replication.

This could indicate a potential off-target effect. The following steps can help troubleshoot this observation:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting HBV replication as expected in your positive control assays.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the antiviral activity and the observed toxicity. A significant separation between the effective concentration (EC50) for antiviral activity and the cytotoxic concentration (CC50) suggests a therapeutic window.

  • Control Compound: Include a structurally related but inactive compound, if available, to determine if the observed toxicity is specific to the pharmacophore of this compound.

  • Cell Line Specificity: Test the compound in a panel of cell lines, including those of different tissue origins, to see if the toxicity is cell-type specific.

  • Initiate Off-Target Screening: If the issue persists, consider initiating the tiered off-target screening approach outlined in the FAQs.

Quantitative Data Summary: Hypothetical Off-Target Screening Results

The following tables represent hypothetical data from off-target screening assays to guide researchers in their data presentation and interpretation.

Table 1: In Vitro Kinase Profiling of this compound at 10 µM

Kinase Target% Inhibition
Kinase A85%
Kinase B52%
Kinase C15%
... (400+ other kinases)<10%

Interpretation: In this hypothetical scenario, Kinase A and Kinase B are identified as potential off-target "hits." Further investigation with IC50 determination would be required to assess the potency of these interactions.

Table 2: Cellular Thermal Shift Assay (CETSA) Results for Potential Off-Target Hits

Protein TargetThermal Shift (ΔTm) with this compound
Kinase A+2.5°C
Kinase B+0.2°C

Interpretation: A significant thermal shift for Kinase A suggests direct target engagement in a cellular environment. The negligible shift for Kinase B indicates that the interaction observed in the biochemical assay may not be relevant in intact cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general overview of how to screen this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 10 µM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add this compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Use a suitable detection method, such as a radiometric assay measuring substrate phosphorylation or a luminescence-based assay measuring ATP depletion, to determine kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity by this compound relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of this compound in cells.

  • Cell Culture and Treatment: Culture the cells of interest and treat them with this compound or a vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate into a PCR plate and heat the samples to a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the protein of interest (e.g., a potential off-target identified from kinase screening) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Visualizations

On_Target_Pathway BAY39_5493 This compound HBcAg HBV Core Protein (HBcAg) BAY39_5493->HBcAg Binds and induces conformational change Capsid Functional HBV Capsid HBcAg->Capsid Normal Assembly Aberrant_Capsid Aberrant, Non-functional Capsid HBcAg->Aberrant_Capsid Misdirected Assembly Replication Viral Replication Capsid->Replication Aberrant_Capsid->Replication Blocked

Caption: On-target mechanism of this compound.

Off_Target_Investigation_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation Kinase_Screen Broad Kinase Panel (>400 kinases) Biochemical_IC50 Biochemical IC50 Determination Kinase_Screen->Biochemical_IC50 Identifies 'Hits' CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_IC50->CETSA Validates Cellular Engagement Cellular_IC50 Cell-based Off-Target Inhibition Assay CETSA->Cellular_IC50 Confirms Cellular Activity Data_Interpretation Data Interpretation and Hit Validation Cellular_IC50->Data_Interpretation Phenotypic_Screen Unexpected Cellular Phenotype Observed Phenotypic_Screen->Kinase_Screen

Caption: Workflow for investigating off-target effects.

Technical Support Center: Improving the Stability of BAY39-5493 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound BAY39-5493 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over time in my aqueous buffer. What are the likely causes?

A1: Degradation of a small molecule like this compound in aqueous solutions can stem from several factors:

  • Hydrolysis: The molecule may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the buffer.[1][2][3]

  • Oxidation: If this compound has electron-rich moieties, it may be prone to oxidation. Dissolved oxygen in the buffer, exposure to light, or the presence of trace metal ions can facilitate this process.[2][4]

  • Solubility Issues: The compound might have limited solubility in the aqueous buffer, leading to precipitation. This can sometimes be mistaken for degradation.

  • Adsorption: The compound may adsorb to the surfaces of storage containers, such as plastic tubes or plates, which lowers its effective concentration in the solution.

Q2: I've observed a precipitate forming in my DMSO stock solution of this compound after storing it in the freezer. What should I do?

A2: Precipitation in DMSO stock solutions, particularly after freeze-thaw cycles, is a common issue. Here’s how you can address it:

  • Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to help redissolve the precipitate. Always visually inspect the solution to ensure it is clear before use.

  • Prevention: To minimize this issue, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How can I perform a quick assessment of this compound's stability in a new solvent or buffer?

A3: A preliminary stability study can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. This solution should be divided into aliquots and incubated under various conditions (e.g., different temperatures, light exposure). At specific time points, an aliquot from each condition is analyzed by HPLC or LC-MS to quantify the amount of the parent compound remaining.

Troubleshooting Guides

Below are common issues encountered during the handling of small molecule solutions and suggested approaches to resolve them.

IssuePotential Cause(s)Suggested Solution(s)
Loss of biological activity in a cell-based assay Degradation in culture medium, Adsorption to plasticware, Poor cell permeability.Assess the stability of this compound directly in the cell culture medium. Use low-binding microplates. Evaluate cell permeability through standard assays.
Inconsistent results between experiments Inconsistent solution preparation, Variable storage times or conditions of solutions.Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.Attempt to identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).
Color change in the solution Chemical degradation or oxidation.This often indicates compound instability. It is critical to re-evaluate the purity and integrity of the compound before use. Protect the solution from light and oxygen.

Experimental Protocols

Protocol for Preliminary Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a chosen solvent or buffer under different temperature conditions.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, ethanol)

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • HPLC or LC-MS system

  • Low-binding vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer to be tested.

  • Incubation: Aliquot the working solution into separate low-binding vials for each time point and temperature condition.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each temperature condition.

  • Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis cluster_action Action observe_issue Inconsistent Results or Loss of Activity check_solution Check Solution Preparation & Storage observe_issue->check_solution assess_stability Assess Compound Stability in Assay Buffer check_solution->assess_stability hplc_analysis HPLC/LC-MS Analysis of Stored Solution assess_stability->hplc_analysis degradation_peaks New Peaks (Degradation) hplc_analysis->degradation_peaks no_degradation No Degradation (Purity Stable) hplc_analysis->no_degradation optimize_storage Optimize Storage Conditions (pH, Temp, Light, O₂) degradation_peaks->optimize_storage prepare_fresh Prepare Fresh Solutions Before Each Experiment no_degradation->prepare_fresh troubleshoot_assay Troubleshoot Other Assay Parameters no_degradation->troubleshoot_assay

Caption: A generalized workflow for troubleshooting stability issues.

Potential_Degradation_Pathways Potential Degradation Pathways for a Small Molecule cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation BAY395493 This compound (Parent Compound) condition_h H₂O, pH (Acid/Base) BAY395493->condition_h condition_o O₂, Light, Metal Ions BAY395493->condition_o condition_p UV/Visible Light BAY395493->condition_p hydrolysis_product Hydrolytic Degradant(s) (e.g., cleaved ester/amide) condition_h->hydrolysis_product oxidation_product Oxidative Degradant(s) condition_o->oxidation_product photo_product Photolytic Degradant(s) condition_p->photo_product

Caption: Common degradation pathways for small molecules in solution.

References

BAY39-5493 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BAY39-5493 (also known as BAY-593). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Geranylgeranyltransferase-I (GGTase-I).[1][2] It specifically targets the PGGT1B subunit of the GGTase-I complex.[1] By inhibiting GGTase-I, this compound blocks the activation of Rho-GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway.[1][2][3]

Q2: What is this compound's effect on cell proliferation?

A2: this compound has been shown to have antiproliferative effects in various cancer cell lines. For example, it inhibits the proliferation of HT-1080 fibrosarcoma cells and MDA-MB-231 breast cancer cells.[3][4]

Q3: Is this compound suitable for in vivo studies?

A3: Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in in vivo mouse models.[1][3][4] Oral administration has been shown to reduce tumor growth in xenograft models.[1][3]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound in a dry, dark environment at -20°C.[3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Cell Line Assay Type IC50 (nM)
HT-1080Cell Proliferation38.4[2][3]
MDA-MB-231Cell Proliferation564[2][3]
-TEAD-Luciferase Reporter9.4[1]
-YAP1 Cytoplasmic Translocation44[1][3]
In Vivo Model Dosing Effect
MDA-MB-231 Xenograft5 mg/kg (QD or BID, p.o.)Significant tumor growth reduction[1][3]
MDA-MB-231 Xenograft10 mg/kg (QD, p.o.)Significant tumor growth reduction[1][3]
HT-1080 Xenograft2.5-20 mg/kg (p.o.)Dose-dependent antitumor activity[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.

BAY39_5493_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Signaling Cascade BAY39_5493 This compound GGTase_I GGTase-I (PGGT1B) BAY39_5493->GGTase_I inhibits Rho_GTPases Rho-GTPases (inactive) Active_Rho_GTPases Rho-GTPases (active) GGTase_I->Active_Rho_GTPases activates YAP_TAZ_active YAP/TAZ (nuclear) Active_Rho_GTPases->YAP_TAZ_active promotes nuclear translocation YAP_TAZ_inactive YAP/TAZ (cytoplasmic) TEAD TEAD YAP_TAZ_active->TEAD binds to Gene_Expression Target Gene Expression (ANKRD1, CTGF, CYR61) TEAD->Gene_Expression induces

Caption: this compound inhibits GGTase-I, preventing Rho-GTPase activation and subsequent YAP/TAZ signaling.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., HT-1080, MDA-MB-231) Compound_Treatment Treat with this compound (dose-response) Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Compound_Treatment->Proliferation_Assay Reporter_Assay YAP/TAZ Reporter Assay (e.g., TEAD-Luciferase) Compound_Treatment->Reporter_Assay Western_Blot Western Blot (p-YAP, YAP, RhoA) Compound_Treatment->Western_Blot qPCR qPCR (ANKRD1, CTGF, CYR61) Compound_Treatment->qPCR Xenograft_Model Establish Xenograft Model (e.g., MDA-MB-231 in nude mice) PO_Dosing Oral Administration of this compound Xenograft_Model->PO_Dosing Tumor_Measurement Monitor Tumor Growth PO_Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., IHC for YAP/TAZ targets) Tumor_Measurement->PD_Analysis

Caption: A typical experimental workflow for evaluating this compound in vitro and in vivo.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency in Cell-Based Assays Compound degradationPrepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
Cell line insensitivityEnsure the chosen cell line has an active YAP/TAZ signaling pathway. Screen a panel of cell lines to identify sensitive models.
Incorrect assay conditionsOptimize cell seeding density and incubation time with the compound.
Variability in Experimental Results Inconsistent cell culture conditionsMaintain consistent cell passage numbers and ensure cells are healthy and in the exponential growth phase before treatment.
Pipetting errorsUse calibrated pipettes and proper technique to ensure accurate compound concentrations.
Edge effects in plate-based assaysAvoid using the outer wells of the plate or fill them with media to minimize evaporation.
No Effect on YAP/TAZ Target Gene Expression Insufficient treatment timePerform a time-course experiment to determine the optimal duration of this compound treatment for modulating target gene expression.
Sub-optimal compound concentrationUse a concentration of this compound that is at least 10-fold above the IC50 for cell proliferation in the chosen cell line.
Poor RNA qualityUse a reliable RNA extraction method and assess RNA integrity before performing qPCR.
In Vivo Efficacy is Lower than Expected Poor compound formulationEnsure this compound is properly formulated for oral administration to maximize bioavailability.
Insufficient dosingOptimize the dosing regimen (dose and frequency) based on pharmacokinetic and pharmacodynamic studies.
Tumor model resistanceConsider using a different xenograft model that has been shown to be sensitive to YAP/TAZ pathway inhibition.

References

Navigating P2X1 Receptor Antagonism: A Technical Guide for BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with BAY39-5493, a potent and selective P2X1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer insights into best experimental practices. Please note that while this compound is a known P2X1 receptor antagonist, detailed public data on its specific physicochemical properties and in-use parameters are limited. Therefore, the quantitative data and protocols provided are based on well-characterized P2X1 antagonists and may require optimization for your specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Upon ATP binding, the P2X1 receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[2][3] This influx of positive ions causes depolarization of the cell membrane and triggers various physiological responses, including platelet aggregation and smooth muscle contraction.[1][3] this compound works by competitively blocking the binding of ATP to the P2X1 receptor, thereby preventing these downstream signaling events.

2. What are the main applications of this compound in research?

As a P2X1 receptor antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the P2X1 receptor. Its primary research applications include the study of:

  • Thrombosis and Platelet Aggregation: P2X1 receptors are critically involved in the initial stages of platelet activation. Antagonists like this compound can be used to probe the role of P2X1 in thrombus formation.

  • Smooth Muscle Contraction: P2X1 receptors are expressed in various smooth muscle tissues, including those in the vas deferens and bladder.

  • Neuroinflammation and Pain: There is emerging evidence for the involvement of P2X1 receptors in neuroinflammation and pain signaling.

3. How should I prepare a stock solution of this compound?

4. What is the typical concentration range for using a P2X1 antagonist like this compound in in vitro experiments?

The optimal concentration of this compound should be determined empirically for each specific assay and cell type. However, based on data for other potent P2X1 antagonists, a starting concentration range for in vitro experiments, such as calcium flux or platelet aggregation assays, would typically be from the low nanomolar to the low micromolar range. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low inhibitory effect observed Compound Degradation: Improper storage or handling of this compound.Prepare a fresh stock solution. Ensure proper storage conditions as recommended by the supplier.
Incorrect Concentration: The concentration of this compound used is too low.Perform a dose-response experiment to determine the optimal inhibitory concentration.
Rapid Receptor Desensitization: P2X1 receptors are known for their rapid desensitization upon ATP stimulation, which can mask the effect of an antagonist.Minimize pre-stimulation of cells. Consider using apyrase to degrade extracellular ATP before starting the experiment.
Presence of Other P2 Receptors: The observed biological response may be mediated by other P2 receptor subtypes that are not blocked by this compound.Use selective agonists and antagonists for other P2Y and P2X receptors to dissect the contribution of each subtype.
Compound precipitation in aqueous buffer Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low (typically <0.5%) and does not affect the biological system. Consider using a solubilizing agent or a different buffer system if precipitation persists.
Variability between experiments Inconsistent Cell/Platelet Preparation: Variations in cell passage number, health, or platelet preparation can lead to inconsistent results.Standardize cell culture and platelet isolation protocols. Use cells within a defined passage number range.
Lot-to-Lot Variability of this compound: Different batches of the compound may have slight variations in purity or activity.If possible, use the same batch of this compound for a series of related experiments.

Quantitative Data for Representative P2X1 Receptor Antagonists

As specific quantitative data for this compound is not publicly available, the following table provides data for other well-characterized P2X1 receptor antagonists to serve as a reference.

Compound Target IC50 Receptor Selectivity Notes
NF449 P2X1~1-10 nMHighly selective for P2X1 over other P2X subtypes.A commonly used selective P2X1 antagonist.
MRS2159 P2X1~100-500 nMSelective for P2X1.Another widely used P2X1 antagonist.
Suramin P2X (non-selective)Micromolar rangeBroad-spectrum P2 receptor antagonist.Lacks selectivity and also inhibits other enzymes.

Experimental Protocols

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on ATP-induced platelet aggregation.

Methodology:

  • Platelet Preparation: Isolate platelets from whole blood using standard centrifugation techniques to obtain platelet-rich plasma (PRP).

  • Antagonist Incubation: Pre-incubate the PRP with varying concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Initiate platelet aggregation by adding a P2X1 receptor agonist, such as α,β-methylene ATP, or a low concentration of a broader agonist like ADP or collagen.

  • Data Acquisition: Measure the change in light transmittance using a platelet aggregometer. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) baseline.

  • Data Analysis: Plot the percentage of aggregation against the concentration of this compound to determine the IC50 value.

Calcium Flux Assay

Objective: To measure the effect of this compound on ATP-mediated intracellular calcium mobilization in cells expressing P2X1 receptors.

Methodology:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the P2X1 receptor in a suitable multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with different concentrations of this compound or vehicle control for 15-30 minutes.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader with an automated injection system to add a P2X1 agonist (e.g., ATP) and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response at different concentrations of this compound to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Inhibits Ca_ion Ca²⁺ P2X1_Receptor->Ca_ion Influx Na_ion Na⁺ P2X1_Receptor->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects Leads to Platelet_Aggregation Platelet Aggregation Downstream_Effects->Platelet_Aggregation e.g. Smooth_Muscle_Contraction Smooth Muscle Contraction Downstream_Effects->Smooth_Muscle_Contraction e.g.

Caption: P2X1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Calcium_Flux_Workflow Start Start Cell_Seeding Seed P2X1-expressing cells in a multi-well plate Start->Cell_Seeding Dye_Loading Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate with this compound or vehicle control Dye_Loading->Antagonist_Incubation Fluorescence_Measurement Measure baseline fluorescence Antagonist_Incubation->Fluorescence_Measurement Agonist_Addition Inject ATP and measure fluorescence change Fluorescence_Measurement->Agonist_Addition Data_Analysis Analyze calcium influx and calculate % inhibition Agonist_Addition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for a Calcium Flux Assay with this compound.

References

Technical Support Center: Interpreting Unexpected Data from BAY39-5493 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for the compound "BAY39-5493" have not yielded any publicly available information. The following troubleshooting guide has been generated based on general principles of experimental variability and potential off-target effects of small molecule inhibitors. Researchers using "this compound" should first verify the compound's identity and consult any internal documentation for known characteristics. The information provided for "BAY-593," a GGTase-I inhibitor, may serve as a potential point of reference if "this compound" is a related compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected inhibitory effect of this compound in our cell-based assays. What could be the cause?

A1: Several factors could contribute to a weaker than expected effect:

  • Compound Integrity and Solubility: Verify the integrity of your this compound stock. Degradation or improper storage can lead to reduced activity. Ensure the compound is fully solubilized in your assay medium at the desired concentration. Precipitation of the compound will significantly lower its effective concentration.

  • Cell Line Variability: The expression level of the target protein and the activity of downstream signaling pathways can vary significantly between different cell lines. It is advisable to test a panel of cell lines with known target expression levels.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation time, and serum concentration. High serum concentrations can sometimes lead to non-specific protein binding of the compound, reducing its availability.

  • Off-Target Effects: It is possible that in your specific cell model, off-target effects are counteracting the intended inhibitory activity.

Q2: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?

A2: Inconsistent results are a common challenge in experimental biology. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, from cell seeding to data acquisition, are performed consistently. Use a detailed, written protocol and have all users adhere to it strictly.

  • Reagent Quality Control: Use reagents from the same lot number whenever possible. Qualify new batches of reagents, including media, serum, and the compound itself, before use in critical experiments.

  • Cell Culture Maintenance: Maintain a consistent cell culture environment, including incubator CO2 levels, temperature, and humidity. Regularly check for mycoplasma contamination, which can significantly alter cellular responses.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. This will help you to assess whether the assay is performing as expected.

Q3: We are observing unexpected cellular phenotypes or changes in gene expression that do not seem to be related to the known target of this compound. What could be happening?

A3: This could be indicative of off-target effects. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than their intended target.

  • Target Selectivity Profiling: If available, consult any selectivity profiling data for this compound to identify potential off-targets.

  • Phenotypic Analysis: The observed phenotype itself can provide clues. For example, changes in cell morphology or proliferation rates could suggest effects on cytoskeletal proteins or cell cycle regulators.

  • Rescue Experiments: If you have a hypothesis about an off-target, you may be able to design a rescue experiment. For example, overexpressing the intended target might rescue the on-target phenotype but not the off-target one.

Troubleshooting Guides

Problem: High Background Signal in a Luminescence-Based Reporter Assay
Potential Cause Troubleshooting Step
Cell Lysis Inefficiency Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Incomplete lysis can lead to a lower specific signal and higher background.
Reagent Contamination Use fresh, high-quality reagents. Check for contamination in your luciferase substrate or other assay components.
Promoter Leakiness The reporter construct may have a leaky promoter, leading to a high basal level of expression. Consider using a different reporter construct with a tighter promoter.
Compound Interference The compound itself may be autofluorescent or may interfere with the luciferase enzyme. Run a control with the compound in the absence of cells to check for this.
Problem: Variability in Western Blot Results for Downstream Pathway Modulation
Potential Cause Troubleshooting Step
Inconsistent Protein Extraction Standardize the protein extraction protocol. Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay.
Uneven Protein Loading Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify even loading.
Antibody Performance Use a validated antibody at the recommended dilution. Optimize antibody incubation times and washing steps.
Timing of Treatment The kinetics of pathway activation and inhibition can be rapid. Perform a time-course experiment to determine the optimal time point for observing the effect of this compound.

Experimental Protocols

General Protocol for a Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Note: As the specific target and pathway of this compound are unknown, a generalized troubleshooting workflow is presented below.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis Generation cluster_3 Experimental Validation Unexpected Data Unexpected Data Verify Compound Verify Compound (Identity, Purity, Solubility) Unexpected Data->Verify Compound Check Protocol Review Experimental Protocol Unexpected Data->Check Protocol Cell Line Health Assess Cell Line (Viability, Mycoplasma) Unexpected Data->Cell Line Health OnTarget On-Target Effect (Unexpected Biology) Verify Compound->OnTarget Artifact Experimental Artifact Verify Compound->Artifact Check Protocol->Artifact Cell Line Health->OnTarget Cell Line Health->Artifact DoseResponse Dose-Response/ Time-Course OnTarget->DoseResponse OffTarget Off-Target Effect OffTarget->DoseResponse Artifact->Check Protocol OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay TargetEngagement Target Engagement/ Knockdown OrthogonalAssay->TargetEngagement

Caption: A general troubleshooting workflow for unexpected experimental data.

If further information becomes available regarding this compound, this technical support center will be updated with more specific guidance.

Refinement of BAY39-5493 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound BAY39-5493, including its mechanism of action, treatment protocols, and experimental use, is not available in the public domain. The following content is a generalized template designed to guide researchers in creating their own documentation for novel compounds once experimental data is obtained. It should not be construed as pertaining to any specific properties of this compound.

I. Troubleshooting Guide

This guide addresses potential issues that may arise during the experimental use of a novel compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results 1. Compound degradation. 2. Variability in cell line passages. 3. Inconsistent incubation times.1. Aliquot compound upon receipt and store at recommended temperature. Perform stability tests. 2. Use cells within a narrow passage range. 3. Standardize all incubation and treatment times.
Low compound potency 1. Incorrect dosage calculation. 2. Suboptimal solvent for dissolution. 3. Presence of interfering substances in the assay.1. Verify all calculations and perform dose-response curves. 2. Test a panel of biocompatible solvents for optimal solubility. 3. Run appropriate controls to identify and eliminate interfering factors.
High cellular toxicity 1. Off-target effects of the compound. 2. Solvent toxicity at working concentrations. 3. Contamination of the compound stock.1. Perform counter-screening against related targets. 2. Determine the maximum tolerated solvent concentration. 3. Verify the purity of the compound stock via analytical methods (e.g., HPLC-MS).

II. Frequently Asked Questions (FAQs)

Q1: How should the compound be stored for long-term use?

A1: As a general best practice for novel small molecules, it is recommended to store the compound as a solid at -20°C or -80°C. For solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. The specific stability of this compound in various solvents and temperatures would need to be determined experimentally.

Q2: What is the recommended solvent for this compound?

A2: The optimal solvent for a novel compound must be determined empirically. Start with common biocompatible solvents such as DMSO, ethanol, or PBS. Assess solubility and stability in the chosen solvent at the desired working concentrations.

Q3: How can I determine the optimal working concentration for my experiments?

A3: A dose-response study is essential to determine the optimal working concentration. This typically involves treating cells with a range of concentrations (e.g., from nanomolar to micromolar) and measuring the desired biological effect. The IC50 or EC50 value derived from this experiment will guide the selection of appropriate concentrations for subsequent assays.

III. Experimental Protocols

The following are generalized protocols that would need to be adapted once the specific target and mechanism of action of this compound are known.

A. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

B. Western Blot for Target Engagement

  • Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Visualizations

The following diagrams represent hypothetical workflows and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment viability_assay Viability Assay treatment->viability_assay target_analysis Target Analysis treatment->target_analysis

Caption: A generalized experimental workflow for testing a novel compound.

signaling_pathway BAY395493 This compound TargetProtein Target Protein BAY395493->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector2->CellularResponse

Validation & Comparative

Validating the Specificity of BAY39-5493's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the specificity of the novel anti-HBV agent BAY39-5493, a heteroaryldihydropyrimidine (HAP), reveals a highly targeted mechanism of action against the Hepatitis B virus (HBV) core protein. This guide provides a comparative overview of this compound's performance against other anti-HBV alternatives, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this compound.

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds that function as capsid assembly modulators (CAMs). These molecules allosterically bind to the HBV core protein (Cp), inducing a state that favors rapid but aberrant assembly of the viral capsid. This misdirection of capsid formation disrupts the viral life cycle, ultimately inhibiting the production of infectious virions. At higher concentrations, HAPs can also trigger the proteasomal degradation of the core protein. This mechanism of action is distinct from that of nucleoside/nucleotide analogs (NRTIs), such as lamivudine (B182088) and entecavir, which target the viral polymerase.

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and its analogs, alongside comparator compounds from the NRTI class. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundClassTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound HAP (CAM)HBV Core Protein~0.03>10 (cell type dependent)>333
BAY 41-4109 HAP (CAM)HBV Core Protein0.053 - 0.101>25 (cell type dependent)>247
Bay 38-7690 HAP (CAM)HBV Core Protein0.15 - 0.6>100>167
GLS4 HAP (CAM)HBV Core Protein0.001 - 0.012>25>2083
Lamivudine NRTIHBV Polymerase0.09>100>1111
Entecavir NRTIHBV Polymerase0.004>100>25000

Note: EC50 and CC50 values can vary depending on the cell line and assay conditions used.

Specificity Profile of this compound and Alternatives

While comprehensive head-to-head off-target screening data for this compound against a broad panel of human kinases and receptors is not publicly available, the high selectivity indices observed for HAP compounds suggest a favorable specificity profile. Their unique mechanism of targeting the viral core protein, which has no direct human homolog, contributes to this specificity.

In contrast, NRTIs, while also exhibiting high selectivity indices, can have off-target effects related to their mechanism of action. Although they are designed to be specific for the viral polymerase, they can sometimes interact with host DNA and RNA polymerases, which could lead to cellular toxicity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HBV_Lifecycle_and_Inhibitor_Targets cluster_cell Hepatocyte cluster_inhibitors Inhibitor Targets Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription Translation Translation Transcription->Translation pgRNA_encapsidation pgRNA Encapsidation Translation->pgRNA_encapsidation Reverse_Transcription Reverse Transcription pgRNA_encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Virion_Release Virion Release Capsid_Assembly->Virion_Release NRTIs NRTIs (e.g., Lamivudine) NRTIs->Reverse_Transcription Inhibit HAPs HAPs (this compound) HAPs->Capsid_Assembly Misdirect

HBV lifecycle and inhibitor targets.

HAP_Mechanism_of_Action Cp_dimer HBV Core Protein (Cp) Dimers Normal_Capsid Functional Icosahedral Capsid Cp_dimer->Normal_Capsid Normal Assembly Aberrant_Capsid Aberrant, Non-functional Capsid Structures Cp_dimer->Aberrant_Capsid Misdirected Assembly HAP This compound (HAP) HAP->Cp_dimer Allosteric Binding Degradation Proteasomal Degradation Aberrant_Capsid->Degradation High [HAP]

Mechanism of action of HAPs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Biochemical_Assay Biochemical Assay (e.g., Kinase Panel) Off_Target_Profile Off_Target_Profile Biochemical_Assay->Off_Target_Profile Determine Off-Target Profile Assembly_Assay In Vitro Capsid Assembly Assay On_Target_Activity On_Target_Activity Assembly_Assay->On_Target_Activity Confirm On-Target Activity Antiviral_Assay Antiviral Efficacy Assay (e.g., HepG2.2.15 cells) Efficacy Efficacy Antiviral_Assay->Efficacy Determine Efficacy (EC50) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Toxicity Toxicity Cytotoxicity_Assay->Toxicity Determine Cytotoxicity (CC50) Compound Test Compound (e.g., this compound) Compound->Biochemical_Assay Compound->Assembly_Assay Compound->Antiviral_Assay Compound->Cytotoxicity_Assay

Experimental workflow for specificity validation.

Experimental Protocols

Cell-Based Antiviral Efficacy Assay (HepG2.2.15 Cell Line)

This assay is widely used to determine the in vitro efficacy of anti-HBV compounds.

1. Cell Culture:

  • Maintain HepG2.2.15 cells, a stable cell line that constitutively produces HBV particles, in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, lamivudine) in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-HBV drug).

  • Incubate the cells for a defined period (e.g., 6-8 days), replenishing the medium with fresh compound every 2-3 days.

3. Quantification of HBV DNA:

  • After the incubation period, collect the cell culture supernatant.

  • Isolate viral DNA from the supernatant using a commercial kit.

  • Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.

4. Data Analysis:

  • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.

  • Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay measures the effect of the test compounds on cell viability.

1. Cell Culture and Treatment:

  • Follow the same cell seeding and compound treatment protocol as in the antiviral efficacy assay. It is recommended to run the cytotoxicity assay in parallel with the efficacy assay.

2. Viability Measurement:

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • CellTiter-Glo Luminescent Cell Viability Assay:

    • After the incubation period, add the CellTiter-Glo reagent to each well.

    • The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro Capsid Assembly Assay

This assay directly measures the effect of compounds on the assembly of the HBV core protein.

1. Protein Purification:

  • Express and purify recombinant HBV core protein (Cp149 or full-length Cp) from a suitable expression system (e.g., E. coli).

2. Assembly Reaction:

  • Prepare a reaction buffer that promotes capsid assembly (e.g., containing a specific salt concentration).

  • Add the purified Cp dimers to the reaction buffer in the presence of various concentrations of the test compound or a vehicle control.

3. Monitoring Assembly:

  • Monitor the assembly process using techniques such as:

    • Light Scattering: An increase in light scattering indicates the formation of larger particles (capsids).

    • Size Exclusion Chromatography (SEC): Separate assembled capsids from unassembled dimers and analyze the fractions.

    • Transmission Electron Microscopy (TEM): Directly visualize the morphology of the assembled structures to determine if they are normal icosahedral capsids or aberrant structures.

4. Data Analysis:

  • Quantify the extent and rate of capsid assembly in the presence of the compound compared to the control. This can provide insights into the compound's on-target activity.

Conclusion

This compound and other heteroaryldihydropyrimidines represent a promising class of anti-HBV agents with a distinct mechanism of action that targets the viral core protein. The available data suggests a high degree of specificity for their intended target, which is a desirable characteristic for any antiviral therapeutic. This comparative guide provides a framework for researchers to evaluate the specificity of this compound's effects and to design further experiments to comprehensively characterize its off-target profile in comparison to other anti-HBV drugs.

BAY39-5493: A Comparative Analysis of a Potent Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAY39-5493, a heteroaryldihydropyrimidine (HAP), with other known inhibitors of the Hepatitis B Virus (HBV). The focus is on its performance as a capsid assembly modulator, supported by available preclinical data.

Introduction to this compound and its Mechanism of Action

This compound is a potent, non-nucleosidic inhibitor of Hepatitis B Virus (HBV) replication. It belongs to the class of heteroaryldihydropyrimidines (HAPs), which function as capsid assembly modulators (CAMs). Unlike nucleoside/nucleotide analogs that target the viral polymerase, this compound and other HAPs act on the HBV core protein (Cp). They allosterically induce a state in the core protein that leads to accelerated and incorrect assembly of the viral capsid.[1] At higher concentrations, this results in the formation of non-capsid polymers and aberrant structures, ultimately preventing the formation of functional nucleocapsids necessary for viral replication.[1]

Quantitative Comparison of Anti-HBV Activity

The following table summarizes the in vitro potency of this compound and other selected anti-HBV compounds. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are presented for comparison. It is important to note that experimental conditions can vary between studies, potentially influencing these values.

CompoundClassMechanism of ActionIC50 / EC50 (nM)Cell LineReference
This compound HAPCapsid Assembly Modulator30-[2]
BAY 41-4109 HAPCapsid Assembly Modulator53 - 202HepG2.2.15[3]
BAY 38-7690 HAPCapsid Assembly Modulator150-[1]
GLS4 HAPCapsid Assembly Modulator12HepG2.2.15
Lamivudine NRTIReverse Transcriptase Inhibitor325HepG2.2.15
Entecavir NRTIReverse Transcriptase Inhibitor--
AT-61 PhenylpropenamideCapsid Assembly Modulator21,200-
AT-130 PhenylpropenamideCapsid Assembly Modulator2,400-

HAP: Heteroaryldihydropyrimidine; NRTI: Nucleoside Reverse Transcriptase Inhibitor. Note: IC50/EC50 values can vary based on the specific assay conditions.

Experimental Protocols

The in vitro anti-HBV activity of compounds like this compound is commonly assessed using the HepG2.2.15 cell line, a human hepatoma cell line that stably expresses and replicates HBV.

HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells

Objective: To determine the concentration of a compound required to inhibit HBV DNA replication by 50% (IC50).

Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and antibiotics. For routine maintenance, G418 is included to maintain the selection for the HBV-expressing plasmid.

  • Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of the test compound (e.g., this compound) for a defined period, often several days. A vehicle control (e.g., DMSO) is run in parallel.

  • DNA Extraction: After the treatment period, total cellular DNA is extracted from the cells.

  • Quantification of HBV DNA: The amount of HBV replicative intermediates is quantified using Southern blot analysis or, more commonly, quantitative PCR (qPCR) with primers specific for HBV DNA.

  • Data Analysis: The percentage of HBV DNA inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

HBV Nucleocapsid Assembly Signaling Pathway

The following diagram illustrates the key steps in the HBV life cycle, highlighting the stage at which capsid assembly modulators like this compound exert their inhibitory effect.

HBV_Lifecycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_out pgRNA Assembly Nucleocapsid Assembly pgRNA_out->Assembly CoreProtein Core Protein (Cp) CoreProtein->Assembly MatureCapsid Mature Nucleocapsid (contains rcDNA) Assembly->MatureCapsid Correct Assembly AberrantAssembly Aberrant Assembly & Non-Capsid Polymers Assembly->AberrantAssembly Misdirects to VirionRelease Virion Release MatureCapsid->VirionRelease outside HBV Virion VirionRelease->outside Egress BAY395493 This compound (HAP) BAY395493->Assembly Inhibits outside->cccDNA Infection & Uncoating IC50_Workflow A 1. Culture HepG2.2.15 Cells B 2. Treat with Serial Dilutions of Test Compound A->B C 3. Incubate for a Defined Period B->C D 4. Extract Total DNA C->D E 5. Quantify HBV DNA (qPCR or Southern Blot) D->E F 6. Analyze Data and Calculate IC50 E->F

References

A Comparative Guide to ROCK Inhibitors: BAY-549 vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor BAY-549 (also known as TC-S 7001 or Azaindole 1) against other widely used research compounds targeting the ROCK signaling pathway. This document is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting key performance data, detailed experimental methodologies, and a visual representation of the targeted signaling cascade.

Introduction to ROCK Inhibition

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are downstream effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway has been implicated in various pathological conditions, making ROCK an attractive therapeutic target for a range of diseases. This guide focuses on a comparative analysis of BAY-549 and other prominent ROCK inhibitors: Y-27632, Fasudil, and GSK429286A.

Quantitative Comparison of ROCK Inhibitors

The following table summarizes the in vitro potency of BAY-549 and its alternatives against ROCK1 and ROCK2. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, have been compiled from various biochemical assays. Lower values indicate higher potency.

Compound Name(s)TargetIC50 (nM)Ki (nM)
BAY-549 (TC-S 7001, Azaindole 1)ROCK10.6[1][2][3]-
ROCK21.1[1]-
Y-27632 ROCK1-220
ROCK2-300
Fasudil (HA-1077)ROCK1-330
ROCK2158-
GSK429286A ROCK114-
ROCK263-

The ROCK Signaling Pathway

The diagram below illustrates the central role of ROCK within the RhoA signaling cascade. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, leading to the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation cascade ultimately results in increased actin-myosin contractility and various cellular responses. ROCK inhibitors, such as BAY-549, act by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its substrates.

ROCK_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, RTKs) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation BAY39_5493 BAY-549 (and other inhibitors) BAY39_5493->ROCK Inhibition MLC_Phosphatase MLC Phosphatase pMLC Phospho-MLC MLC_Phosphatase->pMLC Dephosphorylation Actin_Myosin Actin-Myosin Contractility pMLC->Actin_Myosin Cellular_Responses Cellular Responses (e.g., Adhesion, Migration) Actin_Myosin->Cellular_Responses

Figure 1. Simplified RhoA/ROCK Signaling Pathway.

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. Below is a representative protocol for an in vitro kinase assay to determine the IC50 value of a ROCK inhibitor. This protocol is a generalized procedure, and specific details may vary between laboratories and assay platforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 or ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., BAY-549) and control inhibitors (e.g., Y-27632)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of DMSO to the control (no inhibitor) and blank (no enzyme) wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the ROCK enzyme and the kinase substrate in the kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well, except for the blank wells. Add 5 µL of the substrate in buffer without the enzyme to the blank wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer.

    • Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific ROCK isoform.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Normalize the data by setting the control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

BAY-549 is a highly potent and selective inhibitor of both ROCK1 and ROCK2, demonstrating significantly lower IC50 values compared to commonly used alternatives such as Y-27632 and Fasudil. Its high potency makes it an excellent tool for researchers investigating the physiological and pathological roles of the ROCK signaling pathway. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, including the desired potency, selectivity profile, and the biological system under investigation. This guide provides the necessary data and methodological framework to make an informed decision for your research endeavors.

References

Cross-Validation of BAY39-5493's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY39-5493, a potent inhibitor of Hepatitis B Virus (HBV) replication, with other established anti-HBV therapies. This document outlines the distinct mechanism of action of this compound and presents supporting experimental data in comparison to alternative treatments.

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of compounds. Unlike many existing HBV therapies that target the viral polymerase, this compound employs a novel mechanism by directly targeting the HBV core protein (HBcAg), which is essential for the formation of the viral capsid. By interfering with capsid assembly, this compound effectively disrupts the viral life cycle, leading to the degradation of the core protein and a reduction in viral load.

Comparative Analysis of Anti-HBV Agents

To contextualize the performance of this compound, this guide provides a comparative analysis with two other major classes of anti-HBV drugs: Nucleoside/Nucleotide Analogs and Immunomodulators.

Drug ClassMechanism of ActionTargetKey AdvantagesKey Disadvantages
Heteroaryldihydropyrimidines (HAPs) Capsid Assembly ModulationHBV Core Protein (HBcAg)Novel mechanism of action, potential for a higher barrier to resistance.Long-term efficacy and resistance profile still under investigation.
Nucleoside/Nucleotide Analogs Inhibition of Viral DNA SynthesisHBV DNA PolymeraseWell-established efficacy and safety profiles.Potential for drug resistance with long-term use.
Immunomodulators Stimulation of the host immune response and direct antiviral effects.Host Immune System & Viral ReplicationFinite treatment duration, potential for sustained off-treatment response.Lower efficacy rates and potential for significant side effects.

Quantitative Performance Data

The following table summarizes the in vitro efficacy of this compound and its analogs in comparison to other widely used anti-HBV agents. The 50% inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

CompoundDrug ClassTargetIC50 (in vitro)Citation(s)
This compound HAPHBV Core Protein0.03 µM[1]
BAY 41-4109 HAPHBV Core Protein0.05 µM - 0.202 µM[2][3][4]
BAY 38-7690 HAPHBV Core Protein0.15 µM[1]
GLS4 (derivative of this compound) HAPHBV Core Protein~1 nM (EC50)[5]
Lamivudine Nucleoside AnalogHBV DNA Polymerase0.3 µM[4]
Entecavir Nucleoside AnalogHBV DNA Polymerase0.0053 µM (EC50)
Adefovir Nucleotide AnalogHBV DNA Polymerase0.2 - 2.5 µM
Telbivudine Nucleoside AnalogHBV DNA Polymerase0.05 - 0.65 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 HBV Capsid Assembly Modulation by this compound HBc_dimers HBcAg Dimers Misdirected_Assembly Misdirected Assembly HBc_dimers->Misdirected_Assembly Normal Assembly Pathway (inhibited) HBc_dimers->Misdirected_Assembly BAY395493 This compound BAY395493->HBc_dimers Binds to Aberrant_Capsids Aberrant, Unstable Capsids Misdirected_Assembly->Aberrant_Capsids Degradation Core Protein Degradation Aberrant_Capsids->Degradation

Figure 1. Mechanism of action of this compound.

cluster_1 Mechanism of Nucleoside/Nucleotide Analogs pgRNA pgRNA Template Viral_DNA Viral DNA Synthesis pgRNA->Viral_DNA Reverse Transcription HBV_Polymerase HBV DNA Polymerase HBV_Polymerase->Viral_DNA Catalyzes dNTPs Natural dNTPs dNTPs->Viral_DNA Incorporated NAs Nucleoside/Nucleotide Analogs NAs->HBV_Polymerase Competitively Inhibits NAs->Viral_DNA Incorporated into growing chain Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Figure 2. Mechanism of action of nucleoside/nucleotide analogs.

cluster_2 Experimental Workflow: In Vitro Antiviral Assay Cell_Culture 1. Seed HBV-producing cells (e.g., HepG2.2.15) Compound_Treatment 2. Treat cells with serial dilutions of test compound Cell_Culture->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 6-8 days) Compound_Treatment->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection DNA_Extraction 5. Extract HBV DNA Supernatant_Collection->DNA_Extraction qPCR 6. Quantify HBV DNA via qPCR DNA_Extraction->qPCR IC50_Calculation 7. Calculate IC50 value qPCR->IC50_Calculation

Figure 3. Workflow for determining in vitro antiviral activity.

Experimental Protocols

In Vitro HBV Capsid Assembly Assay

This assay evaluates the effect of compounds on the assembly of HBV core protein into capsids.

  • Protein Expression and Purification: Recombinant HBV core protein (e.g., Cp149, the assembly domain) is expressed in E. coli and purified.

  • Assembly Reaction: Purified core protein dimers are diluted in an assembly buffer (e.g., 50 mM HEPES, pH 7.5) to a concentration that allows for controlled assembly. Test compounds, such as this compound, are added at various concentrations.

  • Monitoring Assembly: Capsid formation is monitored over time using techniques like size-exclusion chromatography (SEC) or light scattering. An increase in the light scattering signal or the appearance of a peak corresponding to the size of capsids in SEC indicates assembly.

  • Data Analysis: The rate and extent of capsid assembly in the presence of the test compound are compared to a control (e.g., DMSO). A compound that accelerates or misdirects assembly is identified as a capsid assembly modulator.

In Vitro HBV DNA Polymerase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the HBV DNA polymerase.

  • Enzyme and Template Preparation: Recombinant HBV polymerase and a template (e.g., pregenomic RNA - pgRNA) are prepared.

  • Reaction Mixture: The polymerase and template are incubated in a reaction buffer containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP. The test compound is added at various concentrations.

  • Polymerase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Detection of DNA Synthesis: The incorporation of the labeled dNTP into newly synthesized DNA is measured. This can be done by separating the products by gel electrophoresis and detecting the labeled DNA.

  • Data Analysis: The amount of DNA synthesized in the presence of the test compound is compared to a control. The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined.

Cell-Based Antiviral Activity Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit HBV replication in a cell culture model.

  • Cell Line: An HBV-producing human hepatoma cell line, such as HepG2.2.15, is used. These cells are stably transfected with the HBV genome and continuously produce viral particles.

  • Cell Seeding and Treatment: The cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound.

  • Incubation: The treated cells are incubated for a period of several days (e.g., 6-8 days), with the medium and compound being refreshed periodically.

  • Quantification of Viral DNA: After the incubation period, the cell culture supernatant is collected, and the amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is performed to assess the toxicity of the test compound on the host cells.

  • Cell Treatment: The same cell line used in the antiviral assay (e.g., HepG2.2.15) is treated with the same range of concentrations of the test compound.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.

  • Formazan (B1609692) Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. A high CC50 value indicates low cytotoxicity.

Conclusion

This compound and other HAP compounds represent a promising new class of anti-HBV drugs with a mechanism of action distinct from currently approved therapies. By targeting the viral capsid assembly, they offer a novel strategy to combat HBV infection. The comparative data presented in this guide highlight the high in vitro potency of this compound and its analogs. Further clinical investigation, such as the ongoing trials with the derivative GLS4, will be crucial in determining their long-term efficacy, resistance profile, and role in the future of HBV treatment. This guide provides a foundational understanding for researchers to contextualize and evaluate the potential of this innovative therapeutic approach.

References

Navigating the Complexities of BACE1 Inhibition: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease therapeutics has been a challenging journey. A key target in this endeavor has been the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's. This guide provides a comparative overview of BACE1 inhibitors, with a focus on experimental reproducibility, data from key compounds, and detailed protocols to aid in the design and evaluation of future studies.

The BACE1 Signaling Pathway: A Prime Target for Alzheimer's Therapy

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP), initiating a sequence of events that leads to the generation of Aβ peptides. These peptides, particularly Aβ42, are prone to aggregation and the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1] By inhibiting BACE1, the production of all Aβ species is reduced, offering a potential therapeutic strategy to slow or prevent the progression of the disease.[1][2]

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP C99 C99 fragment APP->C99 BACE1 cleavage sAPPb sAPPβ APP->sAPPb BACE1 cleavage BACE1 BACE1 gamma_secretase γ-secretase Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation BACE1_Inhibitor BACE1 Inhibitor (e.g., Verubecestat) BACE1_Inhibitor->BACE1 Inhibits

Caption: The amyloidogenic pathway initiated by BACE1 cleavage of APP.

Comparative Efficacy of BACE1 Inhibitors in Preclinical Models

The primary measure of efficacy for BACE1 inhibitors in preclinical studies is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[3] The following tables summarize the reported Aβ reduction for several prominent BACE1 inhibitors that have undergone significant investigation.

Table 1: Verubecestat (MK-8931) - Preclinical Aβ Reduction [3]

Animal ModelTissue/FluidDoseAβ Reduction
RatBrain Cortex10, 30, 100 mg/kg (chronic)Maintained significant reduction
RatCSF10, 30, 100 mg/kg (chronic)>80% reduction of Aβ40
Cynomolgus MonkeyBrain Cortex10, 30, 100 mg/kg (9 months)>80% reduction of Aβ40 and sAPPβ
Cynomolgus MonkeyCSF3, 10 mg/kg (single dose)Significant reduction of Aβ40 and sAPPβ
Cynomolgus MonkeyCSF10, 30, 100 mg/kg (9 months)>80% reduction of Aβ40, Aβ42, and sAPPβ

Table 2: Atabecestat (JNJ-54861911) - Preclinical Aβ Reduction

Animal ModelTissue/FluidDoseAβ Reduction
RatBrain15.4 mg/kg (single dose)89.3% reduction in Aβ40 (at highest dose)
RatBrain & CSF15.4 mg/kg (single dose)~50% reduction in Aβ40 at 24h
APP-transgenic MiceBrain4, 40 mg/kg/day (6 months)Reduced Aβ deposition

Table 3: Comparative In Vitro Potency and Selectivity of BACE1 Inhibitors

CompoundBACE1 Ki (nM)BACE2 Ki (nM)Cathepsin D Ki (nM)BACE2/BACE1 Selectivity Ratio
Verubecestat (MK-8931)2.2 (h), 3.4 (m)0.34 (h)>100,0000.15 (more potent on BACE2)
Umibecestat (CNP520)11 (h), 10 (m)30 (h)205,0002.7
Atabecestat (JNJ-54861911)9.8 (h)---

(h) = human, (m) = mouse

Reproducible Experimental Protocols

To ensure the reproducibility of experiments investigating BACE1 inhibitors, detailed and standardized protocols are essential.

BACE1 Enzyme Inhibition Assay

This in vitro assay determines the potency of a compound in directly inhibiting the enzymatic activity of BACE1.

Principle: Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate derived from the APP sequence. Cleavage of the substrate by BACE1 releases a fluorophore, leading to an increase in fluorescence that is measured over time.

Methodology:

  • Reagents: Recombinant human BACE1, fluorogenic BACE1 substrate, assay buffer, test compound (inhibitor), and a known BACE1 inhibitor as a positive control.

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the BACE1 enzyme and substrate mixture.

    • Incubate at the optimal temperature (e.g., 37°C).

    • Measure fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell-Based BACE1 Inhibition Assay

This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: Cells overexpressing human APP are treated with the test compound. The amount of secreted Aβ peptides in the cell culture supernatant is then quantified to determine the extent of BACE1 inhibition.

Methodology:

  • Cell Line: A stable cell line overexpressing human APP (e.g., HEK293-APP).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the Aβ levels to the vehicle control. Plot the percent inhibition of Aβ secretion versus the logarithm of the inhibitor concentration to determine the EC50 value.

Experimental_Workflow_Cell_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed HEK293-APP Cells Compound_Prep 2. Prepare Inhibitor Dilutions Treatment 3. Add Inhibitor to Cells Incubation 4. Incubate for 24-48h Treatment->Incubation Supernatant 5. Collect Supernatant Incubation->Supernatant ELISA 6. Quantify Aβ40/Aβ42 via ELISA Supernatant->ELISA Data_Analysis 7. Calculate EC50 ELISA->Data_Analysis

Caption: Workflow for a cell-based BACE1 inhibition assay.

Challenges and Future Directions

Despite promising preclinical data demonstrating robust Aβ reduction, the clinical development of BACE1 inhibitors has been challenging. Many compounds have failed in late-stage clinical trials due to a lack of cognitive efficacy or mechanism-based side effects. These adverse events are thought to be related to the inhibition of other BACE1 substrates or the inhibition of the homologous enzyme BACE2.

Future research in this area should focus on developing more selective BACE1 inhibitors that specifically target the cleavage of APP while sparing other substrates. Additionally, a deeper understanding of the physiological roles of BACE1 and BACE2 is crucial to mitigate potential on-target toxicities. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in the ongoing effort to develop safe and effective treatments for Alzheimer's disease.

References

Benchmarking BAY39-5493 and its Derivatives Against Standard Hepatitis B Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-Hepatitis B Virus (HBV) compound BAY39-5493 and its derivatives, against established standard-of-care treatments for chronic Hepatitis B. The information is intended to offer a clear, data-driven overview for research and development professionals.

This compound belongs to a class of compounds known as heteroaryldihydropyrimidines (HAPs). These molecules represent a distinct class of non-nucleosidic inhibitors that function as capsid assembly modulators. Unlike traditional nucleoside/nucleotide analogs (NAs) that target the viral polymerase, HAPs disrupt the HBV lifecycle by inducing aberrant assembly of the viral capsid, which can lead to the degradation of the viral core protein. This novel mechanism of action holds promise for overcoming challenges associated with current therapies, such as the development of drug resistance.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available data comparing the efficacy of this compound's derivative, GLS4, and its analog, BAY 41-4109, with standard HBV treatments like lamivudine (B182088) and entecavir.

CompoundAssay SystemParameterValueComparatorComparator ValueReference
GLS4 HepAD38 cellsEC50 (HBV DNA reduction)Not explicitly stated, but more potent than BAY 41-4109 and lamivudine at ≥25 nMLamivudineLess potent than GLS4 at ≥25 nM[1]
BAY 41-4109 HepAD38 cellsEC50 (HBV DNA reduction)Similar potency to lamivudine, less potent than GLS4 at ≥25 nMLamivudineSimilar potency to BAY 41-4109[1]
GLS4 derivative (Compound 4r) In vitro anti-HBV activityEC500.20 ± 0.00 μMLamivudine0.37 ± 0.04 μM[2]
GLS4 derivative (Compound II-1) In vitro anti-HBV DNA replicationIC500.35 ± 0.04 μMLamivudine-[3]
Treatment Group (28-day course)Mean Decline in HBV DNA (log10 IU/mL)Mean Decline in HBsAg (log10 IU/mL)Mean Decline in pgRNA (log10 copies/mL)Reference
GLS4 (120 mg) + Ritonavir (100 mg) -1.42-0.06-0.75[4][5]
GLS4 (240 mg) + Ritonavir (100 mg) -2.13-0.14-1.78[4][5]
Entecavir -3.5-0.33-0.96[4][5]

Mechanism of Action: A Visual Comparison

The signaling pathway below illustrates the lifecycle of the Hepatitis B Virus and highlights the distinct points of intervention for standard nucleoside analogs and the novel capsid assembly modulators like this compound.

HBV_Lifecycle_and_Inhibitor_Action cluster_Hepatocyte Hepatocyte cluster_Inhibitors Therapeutic Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein (Cp) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release NAs Nucleoside/Nucleotide Analogs (e.g., Entecavir, Lamivudine) NAs->Reverse_Transcription Inhibit HAPs This compound (HAPs) HAPs->Capsid_Assembly Disrupt (Aberrant Assembly)

HBV Lifecycle and Drug Intervention Points

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of anti-HBV compounds.

In Vitro Antiviral Assays

1. Cell Lines:

  • HepG2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with the HBV genome. These cells constitutively produce mature HBV virions, making them a widely used model for screening antiviral compounds that target the later stages of the viral life cycle.[6][7]

  • HepAD38 Cells: A tetracycline-inducible HBV expression cell line. HBV replication can be turned on or off by the addition or removal of tetracycline, providing a controlled system for studying viral replication.[8]

2. General Assay Workflow:

  • Cell Seeding: Cells are plated in multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., lamivudine).

  • Incubation: Cells are incubated for a defined period (e.g., 7 days), with daily media and drug changes.

  • Endpoint Analysis:

    • HBV DNA Quantification: Extracellular HBV DNA from the cell culture supernatant is quantified using real-time PCR. This is a primary measure of antiviral efficacy.[8][9]

    • Antigen Quantification: Levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are measured by ELISA.[7][9]

    • Cytotoxicity Assay: A concurrent assay, such as the MTT assay, is performed to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).[9]

Antiviral_Assay_Workflow Start Seed HepG2.2.15 or HepAD38 cells Treatment Treat with varying concentrations of This compound derivative and controls Start->Treatment Incubation Incubate for 7 days (daily media/drug change) Treatment->Incubation Harvest Harvest cell supernatant Incubation->Harvest Analysis Endpoint Analysis Harvest->Analysis HBV_DNA Quantify extracellular HBV DNA (qPCR) Analysis->HBV_DNA Efficacy Antigen Measure HBsAg/HBeAg (ELISA) Analysis->Antigen Efficacy Cytotoxicity Assess cell viability (MTT Assay) Analysis->Cytotoxicity Safety

References

The YAP/TAZ Pathway Inhibitor BAY-593: A Comparative Review of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies on BAY-593, a potent inhibitor of the YAP/TAZ signaling pathway, reveals its significant therapeutic potential in oncology. This guide provides a comparative analysis of BAY-593 with other emerging and established inhibitors targeting the Hippo-YAP/TAZ pathway, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its standing in the competitive landscape of cancer therapeutics.

BAY-593 has demonstrated robust anti-tumor activity in various cancer models by targeting Geranylgeranyltransferase I (GGTase-I), leading to the inhibition of Rho GTPase activation and subsequent suppression of the oncogenic YAP/TAZ signaling cascade. This guide delves into the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the complex biological interactions and experimental workflows.

Comparative Analysis of In Vitro Efficacy

The in vitro potency of BAY-593 has been evaluated across multiple cancer cell lines, demonstrating significant anti-proliferative effects. A comparison with other YAP/TAZ pathway inhibitors highlights its competitive profile.

CompoundTargetCell LineIC50 (nM)
BAY-593 GGTase-IHT-1080 (Fibrosarcoma)38
MDA-MB-231 (Breast Cancer)564
Verteporfin YAP-TEAD InteractionMultiple GBM cell lines(Data not consistently reported as IC50)
Celastrol YAP-TEAD InteractionH1299 (Lung Cancer)~5000 (for 88% growth reduction)
MDA-MB-231 (Breast Cancer)(Qualitative inhibition reported)[1]
Dasatinib Src Kinase (indirectly affects YAP)Renal Cell Carcinoma cell lines(Potent inhibition of viability reported)
Pazopanib VEGFR, PDGFR (indirectly affects YAP)Breast Cancer cell lines(Inhibition of nuclear localization reported)[2]

In Vivo Efficacy in Preclinical Models

In vivo studies are crucial for validating the therapeutic potential of any new compound. BAY-593 has shown promising results in animal models of cancer.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition
BAY-593 MDA-MB-231 Xenograft5 or 10 mg/kg, p.o., dailySignificant tumor growth reduction
VT3989 NF2-deficient Mesothelioma Xenograft3 mg/kg, p.o., dailyActivity observed
IK-930 Hippo-altered Xenograft ModelsNot specifiedAntitumor activity demonstrated[3]
Verteporfin Glioblastoma XenograftNot specifiedSignificant survival benefit[4]
Pazopanib Sarcoma Xenograft100 mg/kg, p.o., twice dailyGrowth delay observed[5]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the process of its validation, the following diagrams illustrate the YAP/TAZ signaling pathway and a typical experimental workflow for evaluating a YAP/TAZ inhibitor.

YAP_TAZ_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo_core Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inactivates) SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Enters Nucleus & Binds to Rho_GTPases Rho GTPases Rho_GTPases->YAP_TAZ Promotes nuclear translocation GGTase_I GGTase-I GGTase_I->Rho_GTPases Activates Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Upstream Signals Upstream Signals Upstream Signals->MST1_2 Activates BAY593 BAY-593 BAY593->GGTase_I Inhibits

Caption: The Hippo-YAP/TAZ signaling pathway and the point of intervention for BAY-593.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation HTS High-Throughput Screening (Identify Hits) Dose_Response Dose-Response Assays (Determine IC50) HTS->Dose_Response Lead Compound Mechanism_Assay Mechanism of Action Assays (e.g., Western Blot for p-YAP) Dose_Response->Mechanism_Assay Xenograft Tumor Xenograft Model Establishment Mechanism_Assay->Xenograft Candidate for In Vivo Testing Treatment Drug Administration (e.g., Oral Gavage) Xenograft->Treatment Monitoring Tumor Growth Monitoring & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) Monitoring->Endpoint

Caption: A generalized workflow for the preclinical validation of a YAP/TAZ inhibitor.

Experimental Protocols

A detailed understanding of the methodologies is essential for the critical evaluation of the presented data.

In Vitro Proliferation Assay (Example)
  • Cell Lines: HT-1080 fibrosarcoma and MDA-MB-231 breast cancer cells.

  • Seeding Density: Cells are seeded in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours of incubation, cells are treated with serial dilutions of BAY-593 or a vehicle control.

  • Incubation: Cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a standard MTT or CellTiter-Glo assay.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study (Example)
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: BAY-593 is administered orally (p.o.) once or twice daily at specified doses (e.g., 5 or 10 mg/kg). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).

Logical Comparison of YAP/TAZ Inhibitors

The development of inhibitors targeting the YAP/TAZ pathway is a rapidly evolving field. The choice of an optimal therapeutic candidate depends on various factors.

Comparison_Logic Inhibitor_Class Inhibitor Class Direct vs. Indirect Target_Specificity Target Specificity GGTase-I vs. YAP-TEAD Interaction vs. Upstream Kinases Inhibitor_Class->Target_Specificity Potency Potency Low nM IC50 vs. µM IC50 Target_Specificity->Potency Bioavailability Oral Bioavailability Yes vs. No Potency->Bioavailability Stage Development Stage Preclinical vs. Clinical Bioavailability->Stage Decision Optimal Candidate Selection Stage->Decision

Caption: Key decision-making factors for comparing YAP/TAZ pathway inhibitors.

Conclusion

BAY-593 emerges as a promising preclinical candidate for the treatment of cancers with a dependency on the YAP/TAZ signaling pathway. Its distinct mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy warrant further investigation. This comparative guide provides a framework for understanding the current landscape of YAP/TAZ inhibitors and positions BAY-593 as a noteworthy contender in the ongoing effort to develop novel cancer therapies. Further studies, including comprehensive toxicity profiling and investigation in a broader range of cancer models, will be critical in advancing BAY-593 towards clinical development.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling BAY39-5493

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, particularly those working with potent compounds like the hepatitis B virus (HBV) inhibitor BAY39-5493, ensuring stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for mitigating risks and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, non-nucleoside inhibitor of HBV replication.[1] While a specific Safety Data Sheet (SDS) with detailed handling procedures for this compound is not publicly available, its classification as a potent pharmaceutical compound necessitates rigorous handling protocols to prevent inhalation, ingestion, and dermal exposure. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for potent compounds.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Dispensing (Powder) Chemical Fume Hood or Glove BoxDouble Nitrile GlovesSafety Goggles and Face ShieldNIOSH-approved Respirator (e.g., N95 or higher)Disposable Gown or Lab Coat
Solution Preparation Chemical Fume HoodNitrile GlovesSafety GogglesAs needed, based on risk assessmentLab Coat
General Laboratory Handling Well-ventilated areaNitrile GlovesSafety GlassesNot generally requiredLab Coat

Note: The selection of PPE should always be guided by a site-specific risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential to minimize exposure and ensure procedural consistency.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.

  • Equipment and Reagents: Ensure all necessary equipment (e.g., spatulas, weigh paper, vials) and reagents are prepared and readily accessible within the designated area before commencing work.

  • Waste Containers: Have clearly labeled hazardous waste containers ready for the disposal of contaminated materials.

Handling
  • Donning PPE: Put on the appropriate PPE as specified in the table above before entering the designated handling area.

  • Manipulation of Solids: When handling the solid form of this compound, perform all manipulations within a certified chemical fume hood or glove box to minimize the risk of inhalation. Use appropriate tools to handle the powder and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Post-Handling
  • Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.

  • Waste Disposal: Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood/Glove Box) prep2 Prepare Equipment & Reagents prep3 Ready Hazardous Waste Containers hand1 Don Appropriate PPE prep3->hand1 Proceed to Handling hand2 Manipulate Solids in Containment hand3 Prepare Solutions Carefully post1 Decontaminate Surfaces & Equipment hand3->post1 Proceed to Post-Handling post2 Dispose of Contaminated Materials post3 Doff PPE Correctly post4 Wash Hands Thoroughly end Safe Completion post4->end End of Process

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

As a potent pharmaceutical compound, waste generated from handling this compound should be treated as cytotoxic waste. Proper segregation and disposal are crucial to prevent environmental contamination and ensure the safety of all personnel.

Waste Segregation and Collection
  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".

  • Solid Waste: Contaminated solid waste, including gloves, gowns, weigh paper, and other disposable materials, should be placed in a clearly labeled, leak-proof container lined with a distinctive colored bag (often yellow or purple) designated for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a sealed, labeled, and compatible waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Final Disposal

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.

G Disposal Plan for this compound Waste cluster_segregation Waste Segregation at Point of Generation cluster_collection Waste Collection cluster_disposal Final Disposal sharps Contaminated Sharps sharps_cont Puncture-Resistant 'Cytotoxic Waste' Container sharps->sharps_cont solid Contaminated Solid Waste (Gloves, Gowns, etc.) solid_cont Leak-Proof 'Cytotoxic Waste' Container (Yellow/Purple Bag) solid->solid_cont liquid Contaminated Liquid Waste liquid_cont Sealed, Labeled 'Cytotoxic Liquid Waste' Container liquid->liquid_cont disposal_co Licensed Hazardous Waste Disposal Company sharps_cont->disposal_co solid_cont->disposal_co liquid_cont->disposal_co incineration High-Temperature Incineration disposal_co->incineration Transport for Final Disposal

Caption: Disposal plan for this compound cytotoxic waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。